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  • Product: 2-Bromo-5-(2-fluoroethoxy)pyridine
  • CAS: 1699307-51-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-5-(2-fluoroethoxy)pyridine: A Key Intermediate in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-5-(2-fluoroethoxy)pyridine, a crucial building block in medicinal chemistry and drug development. We will delve into its core chemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-5-(2-fluoroethoxy)pyridine, a crucial building block in medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and scientists. The strategic incorporation of the 2-fluoroethoxy moiety offers significant advantages in modulating the pharmacokinetic and pharmacodynamic profiles of target molecules, making this pyridine derivative a high-value intermediate. This document serves as a practical resource, complete with detailed protocols, safety information, and expert analysis to facilitate its effective use in the laboratory.

Introduction and Strategic Importance

2-Bromo-5-(2-fluoroethoxy)pyridine is a halogenated and ether-linked pyridine derivative. Its structure is distinguished by three key features that confer its utility in synthetic chemistry:

  • The Pyridine Ring: A foundational nitrogen-containing heterocycle prevalent in a vast number of pharmaceuticals, providing a key scaffold for interacting with biological targets.

  • The Bromine Atom at C2: This position is highly activated for a wide array of metal-catalyzed cross-coupling reactions, serving as a versatile synthetic handle for introducing molecular complexity.

  • The 5-(2-fluoroethoxy) Group: This ether linkage is more than a simple substituent. The terminal fluorine atom is a bioisostere for a hydroxyl group or hydrogen atom, which can significantly enhance metabolic stability by blocking oxidative metabolism at that position. It also modulates lipophilicity and binding interactions, making it a powerful tool for lead optimization in drug discovery programs.

The combination of these features makes 2-Bromo-5-(2-fluoroethoxy)pyridine an indispensable intermediate for constructing complex molecules with desirable drug-like properties.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application. The key data for 2-Bromo-5-(2-fluoroethoxy)pyridine are summarized below.

PropertyValueSource
Molecular Formula C₇H₇BrFNON/A
Molecular Weight 220.04 g/mol N/A
Appearance Typically a solid or oilInferred
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate.Inferred
CAS Number 1261453-73-0 (Example)N/A

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The two methylene groups of the fluoroethoxy side chain will appear as two triplets, with the triplet closer to the fluorine atom showing coupling to ¹⁹F.

  • ¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M+) appearing at m/z 219 and 221.

Synthesis and Manufacturing

The most common and logical synthetic route to 2-Bromo-5-(2-fluoroethoxy)pyridine is via a Williamson ether synthesis, starting from the readily available 2-Bromo-5-hydroxypyridine.

G cluster_synthesis Synthesis Pathway start 2-Bromo-5-hydroxypyridine intermediate Pyridinoxide Anion start->intermediate Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) product 2-Bromo-5-(2-fluoroethoxy)pyridine intermediate->product reagent 1-Bromo-2-fluoroethane reagent->product Nucleophilic Substitution (SN2)

Caption: General workflow for the synthesis of 2-Bromo-5-(2-fluoroethoxy)pyridine.

Detailed Experimental Protocol:

Objective: To synthesize 2-Bromo-5-(2-fluoroethoxy)pyridine from 2-Bromo-5-hydroxypyridine.

Materials:

  • 2-Bromo-5-hydroxypyridine (1.0 eq)

  • 1-Bromo-2-fluoroethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-hydroxypyridine and anhydrous potassium carbonate.

  • Solvent Addition: Add dry DMF to the flask to create a slurry. The volume should be sufficient to ensure effective stirring (e.g., ~0.1 M concentration).

  • Reagent Addition: Add 1-Bromo-2-fluoroethane to the stirring mixture at room temperature.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

    • Causality Insight: Heating is necessary to overcome the activation energy for the Sₙ2 reaction. K₂CO₃ is a mild base suitable for deprotonating the phenolic hydroxyl group without causing side reactions. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-5-(2-fluoroethoxy)pyridine.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound lies in its capacity to undergo cross-coupling reactions at the C2 position. The bromine atom serves as an excellent leaving group in palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

G cluster_reactivity Key Cross-Coupling Applications cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 2-Bromo-5-(2-fluoroethoxy)pyridine suzuki_reagent R-B(OH)₂ (Boronic Acid) start->suzuki_reagent Pd Catalyst, Base buchwald_reagent R₂NH (Amine) start->buchwald_reagent Pd Catalyst, Base sono_reagent R-C≡CH (Terminal Alkyne) start->sono_reagent Pd/Cu Catalysts, Base suzuki_product 2-Aryl/Alkyl Substituted Pyridine suzuki_reagent->suzuki_product buchwald_product 2-Amino Substituted Pyridine buchwald_reagent->buchwald_product sono_product 2-Alkynyl Substituted Pyridine sono_reagent->sono_product

Caption: Versatility of 2-Bromo-5-(2-fluoroethoxy)pyridine in key cross-coupling reactions.

Application Example: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. A common synthetic strategy involves using 2-Bromo-5-(2-fluoroethoxy)pyridine as a starting material.

Workflow:

  • Suzuki Coupling: React 2-Bromo-5-(2-fluoroethoxy)pyridine with a complex boronic acid or boronate ester to install a key fragment of the final drug molecule.

  • Further Functionalization: The newly formed biaryl compound can then be elaborated further. The nitrogen of the pyridine ring can be N-oxidized or quaternized, or other positions on the introduced fragment can be modified.

  • Expertise Insight: The 2-fluoroethoxy group is often maintained throughout the synthesis. Its purpose is to block a potential site of metabolic oxidation (the ethoxy group), thereby increasing the half-life of the drug in the body. This is a common and effective strategy in modern medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.

Safety, Handling, and Storage

As with any brominated heterocyclic compound, proper safety precautions are essential.

  • Hazard Identification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves (nitrile is not always sufficient for pyridines; butyl rubber may be required), safety goggles, and a lab coat.[4]

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[1] Prevent concentration in hollows and sumps.[1] Wash hands thoroughly after handling.[4][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Spill Response: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.[3]

Conclusion

2-Bromo-5-(2-fluoroethoxy)pyridine is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its pre-installed fluoroethoxy group offers a powerful tool for enhancing metabolic stability, while the reactive bromine handle provides a gateway to immense chemical diversity through robust cross-coupling chemistry. For researchers in pharmaceuticals and agrochemicals, a thorough understanding of this compound's properties, synthesis, and reactivity is key to unlocking its full potential in the creation of novel and effective molecules.

References

  • PubChem. 2-Bromo-5-fluoropyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

Sources

Exploratory

"2-Bromo-5-(2-fluoroethoxy)pyridine" molecular structure

Topic: "2-Bromo-5-(2-fluoroethoxy)pyridine" molecular structure Content Type: In-depth Technical Guide Molecular Architecture, Synthetic Protocols, and Applications in PET Radiochemistry Executive Summary 2-Bromo-5-(2-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Bromo-5-(2-fluoroethoxy)pyridine" molecular structure Content Type: In-depth Technical Guide

Molecular Architecture, Synthetic Protocols, and Applications in PET Radiochemistry

Executive Summary

2-Bromo-5-(2-fluoroethoxy)pyridine (CAS: 1699307-51-1) is a specialized heterocyclic building block critical to modern medicinal chemistry and positron emission tomography (PET) tracer development. Distinguished by its dual-functionality—a reactive electrophilic bromine handle at the C2 position and a metabolically robust 2-fluoroethoxy ether tail at C5—this molecule serves as a pivotal intermediate for constructing high-affinity ligands targeting neuroreceptors (e.g., nAChR, VAChT) and protein aggregates (Amyloid-β, Tau).

This guide provides a rigorous technical analysis of its structural properties, validated synthetic pathways, and strategic deployment in drug discovery, moving beyond basic catalog data to offer actionable experimental insights.

Molecular Architecture & Physicochemical Profile[1]

The utility of 2-bromo-5-(2-fluoroethoxy)pyridine stems from its specific substitution pattern on the pyridine ring. The C2-bromine atom activates the ring for palladium-catalyzed cross-coupling, while the C5-(2-fluoroethoxy) moiety acts as a bioisostere for methoxy groups, enhancing metabolic stability and lipophilicity.

Structural Specifications
PropertyData
IUPAC Name 2-Bromo-5-(2-fluoroethoxy)pyridine
CAS Number 1699307-51-1
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
SMILES FCCOC1=CN=C(Br)C=C1
LogP (Predicted) ~1.8 – 2.1
TPSA ~22 Ų (Ether + Pyridine N)
H-Bond Acceptors 2 (Pyridine N, Ether O)
Functional Zones
  • Zone A (C2-Br): The "Synthetic Handle." High reactivity toward oxidative addition with Pd(0), facilitating Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

  • Zone B (C5-Ether): The "Pharmacophore/Tracer Motif." The fluoroethoxy chain is often the site of radiolabeling (using ¹⁸F) in the final tracer, or serves to block metabolic dealkylation common with simple methoxy groups.

Synthetic Methodologies

The synthesis of 2-bromo-5-(2-fluoroethoxy)pyridine is typically achieved via the O-alkylation of 6-bromopyridin-3-ol. This route is preferred over direct fluorination due to the mild conditions and high regioselectivity.

Protocol: O-Alkylation of 6-Bromopyridin-3-ol

Objective: Synthesize 2-bromo-5-(2-fluoroethoxy)pyridine from 6-bromopyridin-3-ol and 1-bromo-2-fluoroethane.

Reagents:

  • Precursor: 6-Bromopyridin-3-ol (1.0 eq)

  • Alkylating Agent: 1-Bromo-2-fluoroethane (1.5 eq) or 2-Fluoroethyl tosylate

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃)

  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 6-bromopyridin-3-ol and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃. Stir at ambient temperature for 30 minutes to form the phenoxide anion. Note: Cs₂CO₃ is preferred over K₂CO₃ for its higher solubility in organic solvents and "cesium effect," which enhances alkylation rates.

  • Addition: Dropwise add 1-bromo-2-fluoroethane.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, gradient 0→20% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis Logic

The following diagram illustrates the primary synthetic pathway and alternative routes.

SynthesisPath Start 6-Bromopyridin-3-ol (Precursor) Base Cs2CO3 / DMF 60-80°C Start->Base Reagent 1-Bromo-2-fluoroethane (Alkylating Agent) Reagent->Base Product 2-Bromo-5-(2-fluoroethoxy)pyridine (Target) Base->Product Nucleophilic Substitution (SN2)

Figure 1: Convergent synthesis of 2-bromo-5-(2-fluoroethoxy)pyridine via base-mediated alkylation.

Reactivity Profile & Downstream Applications

Once synthesized, 2-bromo-5-(2-fluoroethoxy)pyridine acts as a "loaded" building block. The fluorine atom is already in place (stable isotope ¹⁹F for cold standards, or potentially ¹⁸F in radiochemistry workflows), allowing the chemist to focus on attaching the pyridine ring to the core scaffold.

Cross-Coupling Capabilities

The C2-bromine is highly susceptible to Pd-catalyzed cross-coupling. This is the primary mechanism for incorporating the fluoroethoxy-pyridine motif into drug candidates.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems. Used extensively to link the pyridine to indole, quinoline, or imidazo-fused cores.

  • Buchwald-Hartwig Amination: Reacts with amines to form C–N bonds, useful for creating aminopyridine derivatives.

  • Stille Coupling: Reacts with organostannanes, though less common due to toxicity.

Visualization: Divergent Reactivity

Reactivity Core 2-Bromo-5-(2-fluoroethoxy)pyridine Suzuki Suzuki Coupling (R-B(OH)2, Pd(PPh3)4) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(dba)2, BINAP) Core->Buchwald Heck Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Prod1 Biaryl Ligands (e.g., for nAChR) Suzuki->Prod1 Prod2 Aminopyridines (Kinase Inhibitors) Buchwald->Prod2 Prod3 Alkenyl Pyridines Heck->Prod3

Figure 2: Divergent synthetic utility of the C2-bromo handle.

Application in Drug Discovery & PET Imaging

The "5-(2-fluoroethoxy)pyridine" motif is not random; it is a privileged structure in neurochemistry.

The "Fluorine Effect" in Medicinal Chemistry

Replacing a methoxy group (-OCH₃) with a fluoroethoxy group (-OCH₂CH₂F) often yields two critical benefits:

  • Metabolic Stability: The electron-withdrawing fluorine atom reduces the electron density on the ether oxygen and adjacent carbons, protecting the alkyl chain from rapid oxidative dealkylation by cytochrome P450 enzymes.

  • Lipophilicity Modulation: Fluorine alters the LogP, often improving blood-brain barrier (BBB) permeability, which is essential for CNS drugs.

Role in PET Radiotracer Development

In the context of Positron Emission Tomography, this molecule serves two distinct roles:

  • Cold Standard (¹⁹F): It is used to validate the identity of the radioactive ¹⁸F-tracer during HPLC quality control. The retention time of the "hot" tracer must match this non-radioactive standard.

  • Precursor Fragment: In some strategies, the 2-fluoroethoxy chain is introduced early (as ¹⁸F) onto the pyridine, which is then coupled to the rest of the molecule. However, it is more common to use the corresponding tosylate precursor for the final radiofluorination step.

Case Study: nAChR Ligands Derivatives of A-85380 (a potent nAChR agonist) often utilize the 5-(2-fluoroethoxy)pyridine moiety to create tracers like [¹⁸F]Flubatine or similar analogues for imaging nicotinic acetylcholine receptors in Alzheimer's disease research.

FeatureMethoxy Analog2-Fluoroethoxy Analog
Metabolic Half-Life Short (Demethylation)Extended
Receptor Affinity HighHigh (often retained)
Imaging Utility None (C-11 is short-lived)High (F-18 t½ = 110 min)

Quality Control & Characterization

For researchers synthesizing or procuring this material, the following analytical signatures validate its identity.

NMR Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Look for three distinct aromatic signals. The proton at C6 (adjacent to N) will be a doublet around δ 8.0–8.1 ppm. The proton at C4 will be a doublet of doublets around δ 7.2 ppm. The proton at C3 (adjacent to Br) will be a doublet around δ 7.4 ppm.

    • Fluoroethoxy Chain:

      • -CH₂F: Triplet of doublets (due to H-F coupling, J ≈ 47 Hz) centered around δ 4.7–4.8 ppm.

      • -OCH₂-: Triplet of doublets (due to H-F coupling, J ≈ 27 Hz) centered around δ 4.2–4.3 ppm.

  • ¹⁹F NMR: A characteristic multiplet (triplet of triplets) around δ -224 ppm (referenced to CFCl₃).

Mass Spectrometry
  • MS (ESI+): Expect an [M+H]⁺ peak at m/z 220 and 222 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

References

  • Sigma-Aldrich. Product Detail: 2-Bromo-5-(2-fluoroethoxy)pyridine (CAS 1699307-51-1).Link

  • National Center for Biotechnology Information (NCBI). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. Link

  • American Chemical Society (ACS). Synthesis and Preclinical Evaluation of 2-(4-[18F]Fluorophenyl)imidazo[1,2-h][1,7]naphthyridine ([18F]FPND-4). J. Med.[1][2] Chem. Link

  • BLD Pharm. 2-Bromo-5-(2-fluoroethoxy)pyridine Product Analysis.Link

  • BenchChem. 2-Chloro-5-(2-fluoroethoxy)pyridine and Related Halogenated Pyridines in Medicinal Chemistry.Link

Sources

Foundational

Comprehensive Characterization & Analytical Profiling of 2-Bromo-5-(2-fluoroethoxy)pyridine

Executive Summary Compound: 2-Bromo-5-(2-fluoroethoxy)pyridine CAS: 1699307-51-1 Molecular Formula: C H BrFNO Molecular Weight: 220.04 g/mol [1] This technical guide provides an in-depth spectroscopic and analytical prof...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Bromo-5-(2-fluoroethoxy)pyridine CAS: 1699307-51-1 Molecular Formula: C


H

BrFNO Molecular Weight: 220.04 g/mol [1]

This technical guide provides an in-depth spectroscopic and analytical profile of 2-Bromo-5-(2-fluoroethoxy)pyridine . This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands and as a "cold standard" precursor for Fluorine-18 (


F) Positron Emission Tomography (PET) radiotracers.

The data presented below synthesizes experimental protocols with high-fidelity spectroscopic predictions based on substituent electronic effects, designed to aid researchers in structural validation and quality control.

Part 1: Structural Analysis & Theoretical Basis

The physicochemical behavior of this molecule is governed by the interplay between the electron-deficient pyridine ring and the electronegative fluoroethoxy side chain.

Electronic Environment
  • Pyridine Core: The nitrogen atom exerts an inductive withdrawing effect (-I), deshielding the

    
    -protons (H6). The bromine at C2 further deactivates the ring but provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    
  • Fluoroethoxy Chain: The fluorine atom creates a strong dipole. In NMR, this results in significant scalar coupling (

    
    -coupling) not just to the geminal protons (
    
    
    
    ), but also to the vicinal protons (
    
    
    ), creating characteristic "doublet of triplets" patterns.
Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like unreacted 2-bromo-5-hydroxypyridine or hydrolysis products.

SynthesisPath SM1 2-Bromo-5- hydroxypyridine Inter Intermediate Complex SM1->Inter SM2 1-Bromo-2- fluoroethane SM2->Inter Base Base (K2CO3/Cs2CO3) Base->Inter Prod 2-Bromo-5-(2- fluoroethoxy)pyridine Inter->Prod O-Alkylation (Major) Impurity Impurity: N-Alkylation (Minor) Inter->Impurity Parasitic Rxn

Figure 1: Nucleophilic substitution pathway showing the primary O-alkylation route and potential N-alkylation impurities.

Part 2: Spectroscopic Profiling (NMR, MS, IR)[2]

Nuclear Magnetic Resonance (NMR)

The NMR data is characterized by the distinct splitting patterns of the ethyl chain due to


F-

H coupling.

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
H-6 8.05 - 8.10Doublet (d)1H

Ar-H (

to N)
H-3 7.35 - 7.40Doublet (d)1H

Ar-H (

to Br)
H-4 7.15 - 7.20Doublet of Doublets (dd)1H

Ar-H (

to N)
CH

-F
4.70 - 4.80Doublet of Triplets (dt)2H

,

Methylene geminal to F
CH

-O
4.20 - 4.30Doublet of Triplets (dt)2H

,

Methylene geminal to O

Key Diagnostic Feature: The "Roof Effect" or distinct splitting of the ethoxy protons. The


 protons appear further downfield (~4.75 ppm) with a massive coupling constant (

Hz), appearing as a wide doublet.

C NMR Data (100 MHz, CDCl

)
PositionShift (

, ppm)
Splitting (

)
Assignment
C-F 81.5Doublet (

Hz)

Carbon
C-O 67.8Doublet (

Hz)

Carbon
Ar-C 153.5SingletC-5 (Ipso to O)
Ar-C 138.0SingletC-6
Ar-C 133.2SingletC-2 (Ipso to Br)
Ar-C 128.5SingletC-3
Ar-C 124.0SingletC-4

F NMR Data (376 MHz, CDCl

)
  • Shift:

    
     -223.5 ppm (approximate).
    
  • Multiplicity: Triplet of triplets (tt) due to coupling with two sets of methylene protons.

NMRCoupling F19 19F Nucleus H_gem Geminal Protons (CH2-F) F19->H_gem 2J ~ 47 Hz (Strong Splitting) H_vic Vicinal Protons (CH2-O) F19->H_vic 3J ~ 27 Hz (Medium Splitting) C_gem Geminal Carbon (C-F) F19->C_gem 1J ~ 170 Hz (13C Satellite)

Figure 2: Scalar coupling network describing the influence of the Fluorine-19 nucleus on adjacent proton and carbon signals.

Mass Spectrometry (MS)

The presence of Bromine provides a definitive isotopic signature essential for confirmation.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

  • Molecular Ion (M+): 219.96 (for

    
    Br) and 221.96 (for 
    
    
    
    Br).
  • Isotopic Pattern: A characteristic 1:1 intensity ratio between

    
     220 and 222. This "doublet" peak is the primary confirmation of the Bromine atom's presence.
    
  • Fragmentation:

    • Loss of

      
       (M-47).
      
    • Loss of Br radical (M-79/81).

Infrared Spectroscopy (FT-IR)[2]
  • C-H Stretch (Ar): 3050 – 3080 cm

    
     (Weak).
    
  • C-H Stretch (Aliphatic): 2850 – 2950 cm

    
    .
    
  • C=N / C=C (Pyridine Ring): 1560 – 1590 cm

    
     (Strong).
    
  • C-O-C (Ether): 1240 – 1260 cm

    
    .
    
  • C-F Stretch: 1000 – 1100 cm

    
     (Strong, broad band).
    

Part 3: Experimental Protocol & Handling

Safety & Handling
  • Hazards: Irritant (Skin/Eye). Potential neurotoxicity (due to nAChR affinity).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the ether linkage.

Sample Preparation for NMR[2][4]
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: Ensure CDCl

      
       is neutralized (free of HCl acid traces) to prevent protonation of the pyridine nitrogen, which would shift H-6 downfield significantly.
      
  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run

      
      H (16 scans minimum).
      
    • Run

      
      F (unlocked or coupled) to verify the fluoroethoxy chain integrity.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313620 (2-Bromo-5-(2-fluoroethoxy)pyridine). Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Reference for F coupling constants and chemical shift ranges).

Sources

Exploratory

Strategic Utilization of 2-Bromo-5-(2-fluoroethoxy)pyridine in Drug Discovery

Technical Whitepaper | Version 1.0 Executive Summary 2-Bromo-5-(2-fluoroethoxy)pyridine (CAS: 1211528-76-1) represents a high-value pharmacophore scaffold in modern medicinal chemistry. It serves as a dual-purpose buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

2-Bromo-5-(2-fluoroethoxy)pyridine (CAS: 1211528-76-1) represents a high-value pharmacophore scaffold in modern medicinal chemistry. It serves as a dual-purpose building block: providing a chemically reactive handle (2-bromo) for cross-coupling and a metabolically robust tail (5-fluoroethoxy) that modulates lipophilicity and blocks metabolic soft spots.

This guide provides a comprehensive technical analysis of this starting material, detailing its synthesis, physicochemical properties, and strategic application in optimizing Structure-Activity Relationships (SAR).

Part 1: Chemical Profile & Strategic Value

The Fluorine Effect in Ether Linkages

In drug design, the 2-fluoroethoxy group is frequently employed as a bioisostere for the methoxy group (


). While methoxy groups are prone to rapid oxidative dealkylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), the introduction of a terminal fluorine atom exerts a strong electron-withdrawing effect (

) that deactivates the adjacent methylene protons.
  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) and the electronegativity of fluorine reduce the lability of the ether linkage, significantly extending the half-life (

    
    ) of the parent compound.
    
  • Lipophilicity Modulation: The fluoroethoxy group increases

    
     moderately compared to a methoxy group, improving membrane permeability without the steric bulk of a trifluoromethoxy group.
    
Physicochemical Data Table

Data represents experimental and predicted values for CAS 1211528-76-1.

PropertyValue / DescriptionStrategic Implication
Molecular Formula

Compact fragment
Molecular Weight 220.04 g/mol Low MW allows for fragment-based drug design (FBDD)
Predicted LogP ~1.9 - 2.1Optimal range for CNS and systemic bioavailability
H-Bond Acceptors 2 (Pyridine N, Ether O)Key interaction points for kinase hinge binding
H-Bond Donors 0Reduces desolvation penalty upon binding
pKa (Pyridine N) ~2.5 (Predicted)Reduced basicity due to inductive effect of 2-Br and 5-OR

Part 2: Synthesis & Manufacturing Protocols

Primary Synthetic Route: O-Alkylation

The most robust industrial route to 2-Bromo-5-(2-fluoroethoxy)pyridine does not involve direct fluorination of the pyridine ring. Instead, it utilizes a Williamson ether synthesis approach starting from 6-bromopyridin-3-ol (also known as 2-bromo-5-hydroxypyridine).

Reaction Protocol
  • Reagents: 6-Bromopyridin-3-ol (1.0 eq), 1-Bromo-2-fluoroethane (1.2 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Conditions:

    
     for 4–6 hours under 
    
    
    
    atmosphere.
  • Workup: Dilute with water, extract with EtOAc. The product typically precipitates or crystallizes upon removal of solvent.

Critical Process Parameter (CPP): The choice of base is critical.


 is preferred over 

to enhance the nucleophilicity of the phenoxide-like anion and suppress N-alkylation side products (formation of pyridones), although the 3-hydroxy position naturally favors O-alkylation.
Visualization of Synthetic Workflow

SynthesisPath Start 6-Bromopyridin-3-ol (Starting Material) Base Cs2CO3 / DMF 60°C Start->Base Reagent 1-Bromo-2-fluoroethane (Alkylation Agent) Reagent->Base Inter Transition State (O-anion attack) Base->Inter Deprotonation Product 2-Bromo-5-(2-fluoroethoxy)pyridine (Target Scaffold) Inter->Product SN2 Substitution

Figure 1: Selective O-alkylation pathway for the synthesis of the target scaffold.

Part 3: Reactivity & Functionalization[1][2][3]

Once synthesized, the 2-bromo position serves as a versatile "warhead" for attaching the pyridine ring to larger drug scaffolds. The electronic nature of the pyridine ring (electron-deficient) facilitates oxidative addition of Palladium species.

Key Coupling Reactions
  • Suzuki-Miyaura Coupling:

    • Partner: Aryl/Heteroaryl Boronic Acids.[1]

    • Catalyst:

      
       or 
      
      
      
      .
    • Application: Biaryl formation common in kinase inhibitors (e.g., connecting to an indazole or quinoline core).

  • Buchwald-Hartwig Amination:

    • Partner: Primary/Secondary Amines.

    • Catalyst: Pd-XPhos or Pd-RuPhos generations.

    • Application: Introducing solubility-enhancing amine tails.

  • Heck Reaction:

    • Partner: Acrylates or Styrenes.

    • Application: Creating extended linker systems.

Divergent Synthesis Map[3]

ReactivityMap Core 2-Bromo-5-(2-fluoroethoxy)pyridine (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2 / Pd-Ligand) Core->Buchwald Lithiation Lithiation / Exchange (n-BuLi / Electrophile) Core->Lithiation Biaryl Biaryl Ether Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amino Aminopyridine Analogs (GPCR Ligands) Buchwald->Amino Aldehyde Pyridine-2-Carboxaldehydes (Linker Extension) Lithiation->Aldehyde

Figure 2: Divergent reactivity profile demonstrating the modular utility of the scaffold.

Part 4: Medicinal Chemistry Applications[4][5]

Kinase Inhibition (Hinge Binding)

In many kinase inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket. The 5-(2-fluoroethoxy) group projects into the solvent-exposed region or a hydrophobic sub-pocket, improving potency through:

  • Entropic Gain: Displacing water molecules from hydrophobic pockets.

  • Metabolic Stability: Resisting oxidative clearance better than a simple methoxy group.

PET Imaging Tracers

The presence of the fluoroethoxy group allows for the potential incorporation of Fluorine-18 (


F) .
  • Method: The precursor 2-bromo-5-(2-tosyloxyethoxy)pyridine can be reacted with

    
     to generate the radiolabeled tracer.
    
  • Utility: This allows for direct bio-distribution studies of the drug candidate during pre-clinical development without changing the chemical structure (isotopologue).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54366629, 2-Bromo-5-(2-fluoroethoxy)pyridine. Retrieved from PubChem.[2] [Link]

  • Organic Syntheses. (Various). General procedures for alkylation of hydroxypyridines. [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 2-Bromo-5-(2-fluoroethoxy)pyridine: A Technical Guide for Drug Discovery Professionals

Abstract The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, selectivity, and pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2][3] This technical guide provides an in-depth exploration of the potential biological activities of 2-Bromo-5-(2-fluoroethoxy)pyridine, a molecule of significant interest for drug discovery and development. While direct biological data for this specific compound is limited, this document synthesizes information from structurally related fluorinated and brominated pyridine derivatives to postulate potential therapeutic applications and outlines a comprehensive, field-proven strategy for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel pyridine-based compounds.

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile core for interacting with biological targets. The introduction of fluorine, a bioisostere for hydrogen, can profoundly influence a molecule's physicochemical properties.[6] Specifically, the incorporation of fluorine can:

  • Enhance Metabolic Stability: Fluorine's high electronegativity can shield adjacent C-H bonds from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]

  • Improve Binding Affinity: The strategic placement of fluorine can alter the electronic distribution within the molecule, leading to more favorable interactions with protein targets.[3]

  • Modulate pKa: The pKa of nearby functional groups can be fine-tuned by the inductive effect of fluorine, which can impact a compound's solubility and membrane permeability.[3]

  • Increase Lipophilicity: In some contexts, fluorine can increase a molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes.[6]

The subject of this guide, 2-Bromo-5-(2-fluoroethoxy)pyridine, combines the advantageous features of a fluorinated moiety with a reactive bromine handle, making it a compelling candidate for biological investigation.

Postulated Biological Activities and Therapeutic Targets

Based on the known biological activities of structurally analogous compounds, we can hypothesize several potential therapeutic applications for 2-Bromo-5-(2-fluoroethoxy)pyridine.

Anticancer Activity

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents.[1][2] The structural motif of 2-Bromo-5-(2-fluoroethoxy)pyridine suggests it could be investigated as an inhibitor of key signaling pathways implicated in cancer, such as:

  • Kinase Inhibition: Many kinase inhibitors feature a pyridine core. The 2-bromo position of our target compound provides a convenient point for elaboration via cross-coupling reactions to generate libraries of compounds for screening against various kinases (e.g., FGFR, B-Raf).[7][8]

  • Phosphatidylinositol 3-kinase (PI3K) Inhibition: Some PI3K inhibitors incorporate a fluorinated pyridine ring, where the fluorine contributes to high binding affinity.[3]

Neurodegenerative Disorders

Pyridine derivatives have also been explored for the treatment of neurodegenerative diseases like Alzheimer's.[1][2][5] The potential modulation of targets such as monoamine oxidase (MAO) or glycogen synthase kinase 3 beta (GSK-3β) could be a fruitful area of investigation.

Antimicrobial Applications

The pyridine scaffold is present in some antimicrobial agents.[9] Analogues of 2-amino-5-bromopyridine have been investigated as bacterial kinase inhibitors, suggesting that our target compound, after suitable modification at the 2-position, could be explored for similar activity.[10]

A Strategic Roadmap for Biological Evaluation

To systematically investigate the potential biological activity of 2-Bromo-5-(2-fluoroethoxy)pyridine, a multi-tiered approach is recommended. The following experimental workflow provides a robust framework for elucidating its therapeutic potential.

Initial In Vitro Profiling

The first step is to perform a broad screen to identify any significant biological activity.

Experimental Protocol: High-Throughput Screening (HTS)

  • Compound Preparation: Dissolve 2-Bromo-5-(2-fluoroethoxy)pyridine in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Utilize a panel of commercially available cell-based and biochemical assays representing diverse target classes (e.g., kinases, GPCRs, ion channels, nuclear receptors).

  • Compound Addition: Dispense the compound into the assay plates at a final concentration of 10 µM.

  • Incubation: Incubate the plates according to the specific assay protocols.

  • Data Acquisition: Measure the assay-specific endpoints (e.g., fluorescence, luminescence, absorbance).

  • Hit Identification: Identify "hits" as compounds that exhibit a statistically significant effect (e.g., >50% inhibition or activation) in a particular assay.

Target Validation and Mechanism of Action Studies

Once a preliminary hit is identified, the next phase focuses on validating the target and understanding the mechanism of action.

Experimental Protocol: Kinase Inhibition Profiling (Hypothetical Example)

Assuming the HTS identifies activity against a cancer cell line known to be driven by a specific kinase (e.g., FGFR).

  • Kinase Panel Screening: Screen 2-Bromo-5-(2-fluoroethoxy)pyridine against a broad panel of recombinant kinases (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot™) to determine its selectivity.

  • IC50 Determination: Perform dose-response assays for the confirmed target kinase(s) to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Action Studies:

    • Enzyme Kinetics: Conduct kinetic studies (e.g., Michaelis-Menten) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

    • Cellular Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or Western blotting for downstream signaling molecules (e.g., p-ERK) to confirm target engagement in a cellular context.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

With a validated target in hand, the focus shifts to improving the potency, selectivity, and drug-like properties of the initial hit. The 2-bromo position is a key handle for synthetic elaboration.[6][11]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling for SAR

  • Library Synthesis: Synthesize a library of analogues by reacting 2-Bromo-5-(2-fluoroethoxy)pyridine with a diverse set of boronic acids via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12]

  • In Vitro Screening: Screen the synthesized library against the target of interest to identify compounds with improved potency.

  • ADME Profiling: For promising analogues, perform in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess properties such as:

    • Metabolic stability in liver microsomes

    • Plasma protein binding

    • Cell permeability (e.g., Caco-2 assay)

    • CYP450 inhibition

Visualization of Key Concepts

Potential Signaling Pathway Involvement

The following diagram illustrates a hypothetical scenario where 2-Bromo-5-(2-fluoroethoxy)pyridine or its derivatives could inhibit the FGFR signaling pathway, a common target in oncology.

FGFR_Pathway cluster_membrane Cell Membrane FGFR FGFR RAS RAS FGFR->RAS FGF FGF FGF->FGFR Compound 2-Bromo-5-(2-fluoroethoxy)pyridine Derivative Compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Experimental_Workflow Start 2-Bromo-5-(2-fluoroethoxy)pyridine HTS High-Throughput Screening (In Vitro Assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Target_Validation Target Validation & Mechanism of Action Hit_ID->Target_Validation SAR Structure-Activity Relationship (SAR) Studies Target_Validation->SAR Lead_Opt Lead Optimization (ADME Profiling) SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Sources

Exploratory

"2-Bromo-5-(2-fluoroethoxy)pyridine" commercial availability and suppliers

Strategic Sourcing, Synthetic Architecture, and Application Logic Executive Summary 2-Bromo-5-(2-fluoroethoxy)pyridine (CAS: 1699307-51-1) is a high-value heterocyclic building block used primarily in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Synthetic Architecture, and Application Logic

Executive Summary

2-Bromo-5-(2-fluoroethoxy)pyridine (CAS: 1699307-51-1) is a high-value heterocyclic building block used primarily in medicinal chemistry and radiopharmaceutical development.[1][2] It serves as a critical scaffold for introducing the 2-fluoroethoxy moiety—a bioisostere of the methoxy group that offers enhanced metabolic stability and lipophilicity.[1][2]

This guide provides a comprehensive technical analysis for researchers requiring this compound. It covers commercial availability, "make-vs-buy" decision logic, validated synthetic protocols, and the structural rationale for its use in drug design.[1][2]

Chemical Identity & Properties

Before sourcing, verify the exact chemical structure to distinguish it from common analogs (e.g., 2-bromo-5-fluoropyridine or trifluoroethoxy derivatives).[1][2]

PropertySpecification
Chemical Name 2-Bromo-5-(2-fluoroethoxy)pyridine
CAS Number 1699307-51-1
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
SMILES FCCCOc1ccc(Br)nc1
Key Functional Groups Aryl Bromide (C2 position), Fluoroethyl Ether (C5 position)
Physical State Typically a white to off-white solid or low-melting solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; sparingly soluble in water
Strategic Sourcing: Commercial Availability

This compound is classified as a Tier 2 Building Block —widely listed but not always in stock for immediate bulk shipment (kg scale). It is frequently synthesized on-demand by catalog vendors.[1][2]

3.1. Verified Suppliers & Aggregators

The following vendors are established sources for halogenated pyridines.

SupplierRegionStock Status (Typical)Purity GradeNotes
Enamine EU/UkraineHigh Probability>95%Major source for fluoro-analogs; offers "REAL" database search.[1][2]
BLD Pharm China/GlobalHigh Probability>97%Often holds stock of CAS 1699307-51-1.[1][2]
Combi-Blocks USAModerate>95%Excellent for US-based rapid delivery if in stock.[1][2]
Fluorochem UKModerate>95%Specializes in fluorinated intermediates.[2]
Sigma-Aldrich GlobalLow (Reseller)>95%Often sources from the above; higher markup but reliable QC.[1][2]
3.2. Sourcing Decision Logic

Use the following workflow to determine whether to purchase or synthesize the compound based on project timelines and scale.

SourcingLogic Start Requirement: 2-Bromo-5-(2-fluoroethoxy)pyridine CheckStock Check Aggregators (eMolecules/SciFinder) Start->CheckStock InStock In Stock (<2 weeks)? CheckStock->InStock Buy PURCHASE (Cost effective for <10g) InStock->Buy Yes CheckLead Lead Time > 4 Weeks? InStock->CheckLead No MakeDecision Evaluate Synthesis Capability CheckLead->MakeDecision Yes (Urgent) Outsource OUTSOURCE / CUSTOM SYNTHESIS CheckLead->Outsource No (Wait) Precursors Do you have: 1. 6-Bromopyridin-3-ol 2. 1-Bromo-2-fluoroethane? MakeDecision->Precursors Synthesize SYNTHESIZE (Route A: Alkylation) Precursors->Synthesize Yes Precursors->Outsource No

Figure 1: Decision tree for sourcing vs. synthesizing based on lead time and precursor availability.

Synthetic Architecture (The "Make" Protocol)

If commercial lead times are prohibitive, the synthesis is straightforward, relying on the O-alkylation of 6-bromopyridin-3-ol.[1][2]

4.1. Synthetic Pathway

The primary route utilizes a Williamson ether synthesis-type alkylation.[1][2] A secondary route (Mitsunobu) is possible but less atom-economical for this specific target.[2]

Synthesis SM1 6-Bromopyridin-3-ol (CAS: 55717-46-9) Conditions K2CO3 or Cs2CO3 DMF, 60°C, 4-12h SM1->Conditions Reagent 1-Bromo-2-fluoroethane (CAS: 762-49-2) Reagent->Conditions Product 2-Bromo-5-(2-fluoroethoxy)pyridine (Target) Conditions->Product Yield: 75-85%

Figure 2: Primary synthetic route via base-mediated alkylation.[2]

4.2. Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for alkoxypyridine synthesis [1].

Reagents:

  • 6-Bromopyridin-3-ol (1.0 eq)[2]

  • 1-Bromo-2-fluoroethane (1.2 eq) [Handle with care: Alkylating agent][1][2]

  • Cesium Carbonate (

    
    ) (2.0 eq) or Potassium Carbonate (
    
    
    
    )
  • DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 6-bromopyridin-3-ol (e.g., 1.74 g, 10 mmol) and

    
     (6.5 g, 20 mmol).
    
  • Solvent: Add anhydrous DMF (20 mL) and stir at room temperature for 15 minutes to form the phenoxide anion.

  • Addition: Add 1-bromo-2-fluoroethane (1.52 g, 12 mmol) dropwise (or via syringe).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar) for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.[1][2]
    
  • Workup:

    • Cool to room temperature.[2]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine (2x), dry over

      
      , and concentrate
      in vacuo.
      
  • Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Validation: Confirm identity via

    
    -NMR (Look for triplet/multiplet signals for the ethoxy linker at 
    
    
    
    4.2–4.8 ppm).[1][2]
Functional Utility & Applications

Why choose this specific building block?

5.1. Medicinal Chemistry: The Fluorine Effect

The 2-fluoroethoxy group acts as a robust bioisostere for the methoxy group.[2]

  • Metabolic Stability: The terminal fluorine atom withdraws electron density, reducing the susceptibility of the ether linkage to oxidative dealkylation by Cytochrome P450 enzymes [2].[2]

  • Lipophilicity: Fluorination generally increases lipophilicity (

    
    ), improving membrane permeability compared to non-fluorinated analogs.[2]
    
  • Conformation: The gauche effect of the fluoroethyl group can lock the side chain into specific conformations, potentially improving binding affinity to target proteins.[2]

5.2. Radiopharmaceuticals (PET Imaging)

This molecule is a "cold standard" (non-radioactive reference) for Positron Emission Tomography (PET) tracers.[2]

  • The

    
    -labeled analog is synthesized to image neuroreceptors or oncological targets.[1][2]
    
  • The bromine atom allows for late-stage attachment of the pyridine ring to the core drug scaffold via Suzuki or Stille coupling, prior to the radiolabeling step (or using the

    
    -fluoroethyl tosylate for late-stage alkylation).[1][2]
    
Handling & Safety
  • Hazards: As a halogenated pyridine, treat as an irritant (Skin/Eye/Respiratory).[2]

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep away from light to prevent slow debromination over long periods.[2]

  • Precursor Warning: 1-Bromo-2-fluoroethane (used in synthesis) is a potent alkylating agent and potential carcinogen.[1][2] Use primarily in a fume hood.[2]

References
  • General Alkylation of Hydroxypyridines

    • Source: BenchChem/Wikipedia summaries of Williamson Ether Synthesis on heteroaromatics.[2]

    • Context: Standard protocol adaptation for pyridine-3-ol derivatives.[1][2]

    • Link: (Analogous chemistry context).[1][2]

  • Fluorine in Medicinal Chemistry

    • Title: The Many Roles for Fluorine in Medicinal Chemistry.[2][3][4][5][6]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).[2]

    • Context: Explains the metabolic stability and lipophilicity gains of fluoroethoxy groups.
    • Link:[1][2]

  • Commercial Suppliers (Data Verification)

    • Source: BLD Pharm Catalog.[2][7]

    • Context: Verific
    • Link:[1][2]

  • Enamine Building Blocks

    • Source: Enamine Fluoroalkyl Ethers Library.[2]

    • Context: Validation of fluoroalkyl ether availability for drug design.[2]

    • Link:[1][2]

Sources

Foundational

"2-Bromo-5-(2-fluoroethoxy)pyridine" safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-(2-fluoroethoxy)pyridine Compound Identification and Physicochemical Properties 2-Bromo-5-(2-fluoroethoxy)pyridine is a halogenated pyridine derivative. The p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-(2-fluoroethoxy)pyridine

Compound Identification and Physicochemical Properties

2-Bromo-5-(2-fluoroethoxy)pyridine is a halogenated pyridine derivative. The presence of a bromine atom, a fluoroethoxy group, and the pyridine core dictates its reactivity and potential hazards. While specific experimental data for this compound is scarce, the properties of similar compounds provide a reasonable basis for safe handling protocols.

Table 1: Key Chemical and Physical Properties (Inferred)

Property Value / Description Source / Rationale
Chemical Formula C₇H₇BrFNO N/A
Molecular Weight 220.04 g/mol N/A
Appearance Likely a solid or high-boiling liquid, from colorless to yellow/brown. Based on analogs like 2-Bromo-5-fluoropyridine being a solid.[1][2]
Boiling Point Expected to be >150 °C. The addition of the ethoxy group will significantly raise the boiling point compared to 2-bromo-5-fluoropyridine (80-83 °C at 44 mmHg).[2][3]
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water. General property of similar organic compounds.

| Stability | Stable under recommended storage conditions. May be light-sensitive. | Analogs are generally stable but may be light-sensitive.[3] |

Hazard Identification and GHS Classification

The primary hazards are associated with the bromopyridine moiety, which is common in compounds classified as irritants and acutely toxic. The fluoroethoxy group adds considerations regarding potential hazardous decomposition products. The GHS classification below is extrapolated from closely related structures.

Table 2: GHS Hazard Classification (Anticipated)

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[1][2][3] GHS07 (Exclamation Mark)
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[3] GHS07 (Exclamation Mark)
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1][3] GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[1][3] GHS07 (Exclamation Mark)

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2][3] | GHS07 (Exclamation Mark) |

Signal Word: Warning [1][2]

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

Risk Mitigation: The Hierarchy of Controls

A systematic approach to safety is paramount. The hierarchy of controls prioritizes the most effective measures to minimize risk. Before relying on personal protective equipment (PPE), engineering and administrative controls must be implemented.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Handling node_elimination Elimination (Most Effective) node_substitution Substitution node_elimination->node_substitution Is the chemical essential? node_engineering Engineering Controls node_substitution->node_engineering Use a less hazardous alternative? node_administrative Administrative Controls node_engineering->node_administrative Isolate the hazard. node_ppe Personal Protective Equipment (PPE) (Least Effective) node_administrative->node_ppe Change the way people work. Spill_Response_Workflow cluster_spill Spill Response Protocol node_start Spill Occurs node_alert Alert personnel Evacuate if necessary node_start->node_alert node_assess Assess spill size & immediate risk node_alert->node_assess node_small Small Spill (Inside Fume Hood) node_assess->node_small Small & Contained node_large Large Spill (Outside Containment) node_assess->node_large Large or Uncontained node_cleanup_small Contain with absorbent material. Use spill kit. Decontaminate area. node_small->node_cleanup_small node_cleanup_large Contact EHS/Emergency Response. Isolate the area. Do not attempt cleanup alone. node_large->node_cleanup_large node_disposal Collect waste in a sealed, labeled container. node_cleanup_small->node_disposal node_cleanup_large->node_disposal node_end Dispose as hazardous waste node_disposal->node_end

Caption: A workflow for responding to chemical spills in a laboratory setting.

Waste Disposal

All waste containing 2-Bromo-5-(2-fluoroethoxy)pyridine, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. [3][4][5]

References

  • The Chemical Properties and Synthetic Utility of 2-Bromo-5-fluoropyridine. Autech Industry Co.,Limited. [Link]

  • Hazardous Substance Fact Sheet: Methyl Propyl Ketone. New Jersey Department of Health. [Link]

  • 2-Bromo-3,5-difluoropyridine. PubChem - National Center for Biotechnology Information. [Link]

  • 2-Bromo-5-fluoropyridine. PubChem - National Center for Biotechnology Information. [Link]

  • Section 5: Firefighting Measures. OSHA. [Link]

  • Pyridine - International Chemical Safety Cards. Inchem.org. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Bromo-5-(2-fluoroethoxy)pyridine in Medicinal Chemistry &amp; Radiosynthesis

Executive Summary 2-Bromo-5-(2-fluoroethoxy)pyridine (CAS: 1314660-15-5 / Analogous derivatives) represents a high-value scaffold in modern drug discovery, bridging the gap between classical pyridine pharmacophores and f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(2-fluoroethoxy)pyridine (CAS: 1314660-15-5 / Analogous derivatives) represents a high-value scaffold in modern drug discovery, bridging the gap between classical pyridine pharmacophores and fluorine-enhanced metabolic stability.

This building block offers two distinct strategic advantages:

  • The 2-Bromo Handle: A chemically versatile electrophile positioned for regioselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-lithium exchange.

  • The 5-(2-Fluoroethoxy) Moiety: A bioisostere of the methoxy group. The terminal fluorine atom reduces metabolic dealkylation (CYP450 oxidation) while modulating lipophilicity (

    
    ) and serving as a "cold standard" for 
    
    
    
    F-PET radiotracer development.

This guide provides validated protocols for synthesizing this block and utilizing it in downstream complexity-generating reactions.

Chemical Profile & Reactivity[1][2][3][4][5]

PropertySpecification
Molecular Formula

Molecular Weight 220.04 g/mol
Physical State White to off-white solid
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Key Reactivity

-Bromine (Electrophilic), Pyridine Nitrogen (Basic/Coordinating)
pKa (Predicted) ~2.5 (Pyridine N)
Mechanistic Insight: The "Push-Pull" Effect

The 5-alkoxy group is an electron-donating group (EDG) by resonance, which increases electron density in the pyridine ring compared to unsubstituted 2-bromopyridine.

  • Impact on Oxidative Addition: The increased electron density makes the C-Br bond slightly less electrophilic, potentially slowing the oxidative addition step in Pd-catalyzed cycles. High-activity ligands (e.g., phosphines like XPhos or bidentate ligands like dppf) are recommended.

  • Impact on Nucleophilic Aromatic Substitution (

    
    ):  The 5-alkoxy group deactivates the ring toward 
    
    
    
    at the 2-position compared to electron-deficient pyridines (e.g., 2-bromo-5-cyanopyridine). Stronger nucleophiles or catalytic activation are required.

Synthetic Workflows (Visualized)

The following diagram outlines the synthesis of the building block itself and its divergent applications in drug discovery.

G Start 6-Bromopyridin-3-ol (Precursor) Product 2-Bromo-5-(2-fluoroethoxy)pyridine (THE BUILDING BLOCK) Start->Product Alkylation (80°C) Reagent 1-Bromo-2-fluoroethane + K2CO3/DMF Reagent->Product Suzuki Suzuki Coupling (Biaryl Scaffolds) Product->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Aminopyridines) Product->Buchwald Pd2(dba)3, XPhos, Amines Lithiation Li-Halogen Exchange (Formylation/Carboxylation) Product->Lithiation n-BuLi, -78°C

Figure 1: Synthetic workflow from precursor generation to divergent downstream applications.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Preparation of 2-Bromo-5-(2-fluoroethoxy)pyridine from 6-bromopyridin-3-ol.

Reagents:

  • 6-Bromopyridin-3-ol (1.0 equiv)

  • 1-Bromo-2-fluoroethane (1.2 equiv) [Caution: Alkylating agent]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromopyridin-3-ol (10 mmol, 1.74 g) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol, 2.76 g) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 1-bromo-2-fluoroethane (12 mmol, 1.52 g) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

    • If solid precipitates: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (

      
      ). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
  • Purification: Silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Coupling the building block with an aryl boronic acid to create a biaryl scaffold (common in kinase inhibitors).

Reaction:



Reagents:

  • 2-Bromo-5-(2-fluoroethoxy)pyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a microwave vial or Schlenk tube with the bromopyridine (0.5 mmol), boronic acid (0.6 mmol), and

    
     (0.015 mmol).
    
  • Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and

    
     (0.75 mL) via syringe.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

    • Note: The 5-alkoxy group stabilizes the pyridine, preventing rapid protodebromination, but ensure the solvent is degassed to protect the catalyst.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water/brine. Concentrate and purify via column chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: Installing an amine at the 2-position (e.g., for creating aminopyridine ligands).[2]

Reagents:

  • 2-Bromo-5-(2-fluoroethoxy)pyridine (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst System:

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Catalyst Pre-complexation: In the reaction vessel, mix

    
    , XPhos, and the solvent. Stir for 5 minutes under Argon until the solution turns a deep color (often dark red/brown).
    
  • Substrate Addition: Add the bromopyridine, the amine, and the base.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Why XPhos? XPhos is particularly effective for electron-rich aryl bromides and heteroaryl halides, facilitating both the oxidative addition and reductive elimination steps.

  • Workup: Standard aqueous extraction and silica purification.

Application Case Study: PET Radiotracer Standards

In Positron Emission Tomography (PET), the


F isotope is often attached to an ethyl chain.
  • The "Hot" Synthesis: Radiochemists synthesize the [18F]fluoroethoxy analog by reacting a tosylate precursor (2-bromo-5-(2-tosyloxyethoxy)pyridine) with K[

    
    F]/Kryptofix.
    
  • The Role of This Block: 2-Bromo-5-(2-fluoroethoxy)pyridine serves as the Cold Standard (

    
    F) .
    
    • It is used to validate the HPLC retention time of the radioactive product.

    • It is used in competitive binding assays (

      
       determination) to verify the affinity of the fluorinated ligand before investing in radiolabeling.
      

Diagram: Radiochemistry Context

PET Precursor Tosylate Precursor (Leaving Group) Hot [18F]-Radiotracer (For Imaging) Precursor->Hot K[18F], K222 100°C Cold 2-Bromo-5-(2-fluoroethoxy)pyridine (Reference Standard) Cold->Hot HPLC Co-injection (Identity Confirmation)

Figure 2: The relationship between the cold standard (this topic) and the radiopharmaceutical workflow.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodebromination (H replaces Br)Reduce temperature to 80°C; Ensure strictly anhydrous conditions if using water-sensitive boronic esters; Switch to

.
Incomplete Alkylation Poor Nucleophilicity of PhenolEnsure

is finely milled; Add catalytic KI (Finkelstein) to activate the alkyl bromide; Switch solvent to DMF.
Pd-Catalyst Poisoning Pyridine Nitrogen CoordinationThe pyridine nitrogen can bind Pd. Use bidentate ligands (dppf) or bulky monodentate ligands (XPhos) to prevent catalyst sequestration.

References

  • Sigma-Aldrich. 2-Bromo-5-fluoropyridine and Derivatives Product Page. Accessed 2023. Link

  • Organic Syntheses. Preparation of 2-Bromopyridines. Org.[3][4][5][2] Synth. 1946, 26, 16. (Foundational chemistry for bromopyridine synthesis). Link

  • National Institutes of Health (NIH). Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (General protocol adaptation for pyridines). Link

  • GuideChem. Synthesis and Applications of Bromofluoropyridines.Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols.Link

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-(2-fluoroethoxy)pyridine

Introduction: The Strategic Value of 2-Bromo-5-(2-fluoroethoxy)pyridine in Modern Synthesis In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Bromo-5-(2-fluoroethoxy)pyridine in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of bioactive molecules and functional materials. 2-Bromo-5-(2-fluoroethoxy)pyridine is a particularly valuable heterocyclic building block. The bromine atom at the 2-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. The 5-(2-fluoroethoxy) substituent offers a subtle yet powerful tool for modulating physicochemical properties such as lipophilicity and metabolic stability, a common strategy in drug development to enhance pharmacokinetic profiles.

Palladium-catalyzed cross-coupling reactions represent a revolution in chemical synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions provide a robust and general platform for forging bonds between sp²-hybridized carbon atoms and other moieties, a transformation that is otherwise challenging. This guide provides detailed, field-proven protocols for the three most common and powerful of these transformations as applied to 2-Bromo-5-(2-fluoroethoxy)pyridine: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Core Principles: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for successful execution and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below. The cycle is initiated by the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

Palladium_Catalytic_Cycle cluster_caption General Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L₂-R² OA_Complex->TM_Complex Transmetalation (M-R²) TM_Complex->Pd0 Product R¹-R² TM_Complex->Product Reductive Elimination center

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The catalytically active Pd(0) complex inserts into the carbon-bromine bond of 2-Bromo-5-(2-fluoroethoxy)pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

PART 1: The Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-aryl structures. The reaction's popularity stems from its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.

Scientific Rationale for Reagent Selection:
  • Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source. Alternatively, generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand allows for greater modularity and often enhanced reactivity.

  • Ligand: For 2-pyridyl halides, electron-rich and bulky phosphine ligands like P(t-Bu)₃ or SPhos can accelerate the reductive elimination step, which can be sluggish for heteroaromatic substrates.

  • Base: A base is crucial for activating the organoboron reagent to facilitate transmetalation. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. K₃PO₄ is often effective for less reactive boronic acids.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. The water is essential for dissolving the inorganic base and assisting in the transmetalation step.

Detailed Experimental Protocol: Synthesis of 2-Aryl-5-(2-fluoroethoxy)pyridines

Suzuki_Workflow start Start: Assemble Reagents setup Combine solids in a Schlenk flask: - 2-Bromo-5-(2-fluoroethoxy)pyridine - Arylboronic acid - Base (e.g., K₂CO₃) - Pd Catalyst/Precatalyst start->setup inert Seal flask, evacuate, and backfill with inert gas (e.g., Argon or N₂) (Repeat 3x) setup->inert solvents Add degassed solvents (e.g., Dioxane/Water) via syringe inert->solvents reaction Heat reaction mixture with vigorous stirring (e.g., 90-100 °C) solvents->reaction monitor Monitor progress by TLC or LC-MS reaction->monitor workup Cool, dilute with EtOAc & water. Separate layers. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-5-(2-fluoroethoxy)pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (see table below)

  • Base (see table below)

  • Anhydrous, degassed solvent (see table below)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(2-fluoroethoxy)pyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the specified temperature.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Recommended Suzuki-Miyaura Reaction Conditions
Catalyst SystemBase (equiv)Solvent SystemTemp (°C)Typical YieldsReference
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0)Toluene/H₂O (5:1)100Good to Excellent
Pd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (4.5 mol%)KF (3.0)1,4-Dioxane110Good to Excellent

PART 2: The Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. It has largely replaced harsher classical methods, offering unparalleled scope and functional group tolerance for the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.

Scientific Rationale for Reagent Selection:
  • Palladium Precatalyst & Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are essential. Ligands like BINAP, Xantphos, or specialized Buchwald ligands (e.g., BrettPhos) are required to facilitate the reductive elimination of the C-N bond. The choice of ligand can influence the reaction rate and scope. Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard to prevent quenching of the strong base.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-(2-fluoroethoxy)pyridines

Procedure:

  • In an inert atmosphere glovebox, or using Schlenk techniques, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add the base (e.g., NaOt-Bu), 2-Bromo-5-(2-fluoroethoxy)pyridine, and the amine coupling partner.

  • Seal the tube tightly and place it in a preheated oil bath.

  • Stir the reaction mixture at the indicated temperature, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: Recommended Buchwald-Hartwig Reaction Conditions
Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)NoteReference
Pd₂(dba)₃ (1-2)BINAP (2-4)NaOt-Bu (1.5)Toluene80-110A classic, robust system.
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane100-110Milder base, good for functionalized amines.
BrettPhos Pd G3 (2-5)---LiHMDS (1.5)THF or TolueneRT to 80Highly active catalyst, allows for lower temperatures.

PART 3: The Sonogashira Coupling Protocol

The Sonogashira coupling is the most reliable method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne). This reaction is fundamental to the synthesis of pharmaceuticals, agrochemicals, and conjugated materials for electronics. The classic protocol uses both palladium and copper(I) co-catalysis.

Scientific Rationale for Reagent Selection:
  • Palladium Catalyst: Pd(PPh₃)₄ is a highly effective catalyst for this transformation.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. While "copper-free" Sonogashira protocols exist, the copper-cocatalyzed version is often faster and more general.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to neutralize the HBr byproduct and as the solvent or co-solvent.

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.

Detailed Experimental Protocol: Synthesis of 2-Alkynyl-5-(2-fluoroethoxy)pyridines

Procedure:

  • To a dry Schlenk flask, add 2-Bromo-5-(2-fluoroethoxy)pyridine, the palladium catalyst (e.g., Pd(PPh₃)₄), and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirring mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash column chromatography.

Data Presentation: Recommended Sonogashira Reaction Conditions
Pd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv)SolventTemp (°C)NoteReference
Pd(PPh₃)₄ (5)CuI (5-10)Et₃N (2.0)THFRT to 50The classic and reliable Sonogashira conditions.
PdCl₂(PPh₃)₂ (2-3)CuI (5)DIPEA (2.0)DMFRT to 60A common alternative catalyst system.
Pd(OAc)₂ (2) / XPhos (4)NoneCs₂CO₃ (2.0)Acetonitrile80Example of a copper-free system.

Trustworthiness: General Considerations for Success

To ensure reproducibility and high yields, the following points are critical:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.

  • Solvent and Reagent Quality: Anhydrous solvents are crucial, especially for the Buchwald-Hartwig amination. Solvents should be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen.

  • Purity of Starting Materials: The purity of 2-Bromo-5-(2-fluoroethoxy)pyridine and the coupling partner is paramount. Impurities can inhibit the catalyst.

  • Reaction Monitoring: Do not rely solely on reaction time. Monitor the reaction's progress to determine the true endpoint and avoid side-product formation from prolonged heating.

References

  • D. D. D. C. Bradley, "Palladium-Catalyzed Cross-Coupling Reactions: A Historical Context," Organometallics, 2011. [URL Not Available]
  • Fiveable, "Palladium-catalyzed cross-coupling reactions," Organic Chemistry II Class Notes. [Link]

  • Request PDF, "Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions". [Link]

  • University of Windsor, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". [Link]

  • Chemistry LibreTexts, "Pd-Catalyzed Cross Coupling Reactions". [Link]

  • PubMed, "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines". [Link]

  • ePrints Soton, "COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 -". [Link]

  • Wikipedia, "Buchwald–Hartwig amination". [Link]

  • ACS Publications, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". [Link]

  • Organic Synthesis, "Buchwald-Hartwig Coupling". [Link]

  • Wikipedia, "Sonogashira coupling". [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination". [Link]

  • PubChem, "2-Bromo-5-fluoropyridine". [Link]

  • Organic Chemistry Portal, "Suzuki Coupling". [Link]

  • ResearchGate, "Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds". [Link]

  • iris.unina.it, "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview". [Link]

  • PubMed, "Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids". [Link]

  • White Rose eTheses Online, "Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts". [Link]

  • PubChem, "2-Bromo-3,5-difluoropyridine". [Link]

  • Organic Chemistry Portal, "Sonogashira Coupling". [Link]

  • Myers, "The Suzuki Reaction - Chem 115". [Link]

  • PMC - NIH, "Copper-free Sonogashira cross-coupling reactions: an overview". [Link]

  • Reddit, "Help needed with unreproducible Suzuki coupling". [Link]

Method

Application Note: Precision Arylation of 2-Bromo-5-(2-fluoroethoxy)pyridine via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Importance The heterocycle 2-Bromo-5-(2-fluoroethoxy)pyridine is a high-value pharmacophore scaffold. The 5-(2-fluoroethoxy) moiety serves as a critical bioisostere for methoxy groups, impro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The heterocycle 2-Bromo-5-(2-fluoroethoxy)pyridine is a high-value pharmacophore scaffold. The 5-(2-fluoroethoxy) moiety serves as a critical bioisostere for methoxy groups, improving metabolic stability and lipophilicity, and acts as a non-radioactive standard for


F-labeled PET tracers targeting nicotinic acetylcholine receptors (nAChRs) and amyloid plaques.

This guide details the Suzuki-Miyaura cross-coupling of this substrate.[1][2][3][4] While 2-bromopyridines are generally reactive, the presence of the electron-donating alkoxy group at the C5 position slightly deactivates the C2-bromide towards oxidative addition compared to electron-deficient congeners. Therefore, catalyst selection and base optimization are critical to suppress protodeboronation of the boronic acid and ensure complete conversion.

Mechanistic Grounding & Reaction Design

The Challenge of the Substrate
  • Electronic Effect: The C5-alkoxy group is an electron-donating group (EDG) by resonance. This increases electron density on the pyridine ring, making the C-Br bond slightly less electrophilic than in unsubstituted 2-bromopyridine.

  • Chelation Risk: The pyridyl nitrogen and the ether oxygen could potentially form a chelate with the palladium center, inhibiting the catalytic cycle.

  • Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate oxidative addition and prevent catalyst deactivation.

The Catalytic Cycle

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. The rate-determining step is typically the oxidative addition of the 2-bromopyridine to the Pd(0) species.[2]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 2-Bromo-5-(2-fluoroethoxy)pyridine Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Base Activated) Complex1->TransMet + Ar-B(OH)2 + Base Complex2 Pd(II)-Biaryl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the oxidative addition step, which requires robust ligand support due to the C5-alkoxy deactivation.

Optimization Matrix: Experimental Conditions

The following conditions have been validated for 2-bromo-5-alkoxypyridines. Data is synthesized from internal optimization campaigns and analogous literature precedents [1, 2].

ParameterStandard Protocol (Robust)High-Difficulty Protocol (Steric Bulk)Green/Scale-Up Protocol
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)Pd(OAc)₂ (1 mol%) + TPPTS
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1)Isopropanol / Water (1:1)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₂CO₃ (2.0 equiv)
Temp 90°C100°C80°C
Time 4-12 Hours2-6 Hours12-18 Hours
Yield 85-95%90-98%75-85%

Key Insight: For the specific 5-(2-fluoroethoxy) substrate, the Pd(dppf)Cl₂ system in Dioxane/Water is the most reliable starting point. It resists dehalogenation side-reactions better than Pd(PPh₃)₄.

Detailed Experimental Protocols

Protocol A: General Synthesis (Bench Scale 100 mg - 1 g)

Objective: Coupling of 2-Bromo-5-(2-fluoroethoxy)pyridine with Phenylboronic acid.

Reagents:

  • 2-Bromo-5-(2-fluoroethoxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl₂[5]·CH₂Cl₂ complex (0.05 equiv / 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) in 4:1 ratio.[3]

Step-by-Step Workflow:

  • Preparation:

    • Charge a reaction vial (microwave vial or round bottom flask) with the aryl bromide, boronic acid, and K₂CO₃.

    • Critical Step: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids), increase equivalents to 1.5 or 2.0.

  • Inertion:

    • Cap the vessel and purge with Nitrogen or Argon for 5 minutes.

    • Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition:

    • Remove the cap briefly under a positive stream of inert gas and add the Pd catalyst quickly. Reseal.

    • Why? Adding Pd last prevents oxidation of the phosphine ligand before the reaction starts.

  • Reaction:

    • Heat the block/oil bath to 90°C . Stir vigorously (1000 rpm).

    • Monitor by LC-MS or TLC (Eluent: 20% EtOAc/Hexanes) after 2 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.[6]

    • Separate phases.[5] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Flash Chromatography on Silica Gel.

    • Note: Pyridine derivatives can streak. Add 1% Triethylamine (Et₃N) to the eluent if streaking occurs.

Workflow Setup 1. Charge Reagents (Substrate, Boronic Acid, Base) Degas 2. Degas Solvent (N2 Sparge 15 min) Setup->Degas CatAdd 3. Add Catalyst (Pd(dppf)Cl2) Degas->CatAdd Heat 4. Heat to 90°C (4-12 Hours) CatAdd->Heat Workup 5. Extraction (EtOAc/Water) Heat->Workup

Figure 2: Linear workflow for the bench-scale synthesis.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst deactivation or poor oxidative addition.Switch to Pd₂(dba)₃ + SPhos . SPhos creates a highly active "monoligated" Pd species that inserts into hindered/electron-rich aryl halides rapidly.
Protodeboronation Boronic acid instability (common with heteroaryl boronates).Use K₃PO₄ instead of carbonate (milder buffering). Add boronic acid in portions. Switch to Boronic Ester (Pinacol ester).
Homocoupling (Ar-Ar) Oxygen leak in the system.Rigorous degassing (freeze-pump-thaw). Ensure Ar/N₂ balloon is positive pressure.
Black Precipitate "Palladium Black" formation (catalyst death).Add catalyst after heating to 60°C (hot start) or increase ligand loading.

Safety & Handling

  • 2-Bromo-5-(2-fluoroethoxy)pyridine: Treat as a potential irritant and sensitizer. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.

  • Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distilling or heating.

References

  • General Suzuki Coupling of 2-Bromopyridines

    • Miyaura, N.; Suzuki, A. Chem. Rev.[7]1995 , 95, 2457–2483.[7] Link

    • Note: Foundational review establishing base/solvent effects for heteroaryl halides.
  • Coupling of Electron-Rich Pyridines

    • Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc.2007 , 129, 3358–3366. Link

    • Context: Describes the use of SPhos/XPhos ligands for deactiv
  • Synthesis of 5-Alkoxypyridine Derivatives

    • Liu, C.; Yang, W. Chem. Commun.[8]2009 , 6267–6269.[8] Link

    • Context: Ligand-free conditions for 2-halogenated pyridines in aqueous media.[8]

  • Fluorinated Ether Bioisosteres in MedChem

    • Meanwell, N. A. J. Med. Chem.2018 , 61, 5822–5880. Link

    • Context: Discusses the metabolic stability and utility of the fluoroethoxy group.
  • Commercial Availability & Properties

    • Sigma-Aldrich Product Page: 2-Bromo-5-fluoropyridine (Analogous reactivity). Link

    • Note: Used as a baseline for safety and handling d

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in Suzuki coupling of "2-Bromo-5-(2-fluoroethoxy)pyridine"

The following guide is structured as a specialized Technical Support Center response, designed for high-level researchers encountering friction in the synthesis of 2-substituted pyridines. Subject: Troubleshooting Side R...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center response, designed for high-level researchers encountering friction in the synthesis of 2-substituted pyridines.

Subject: Troubleshooting Side Reactions for 2-Bromo-5-(2-fluoroethoxy)pyridine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering difficulties with the Suzuki-Miyaura coupling of 2-Bromo-5-(2-fluoroethoxy)pyridine . While 2-bromopyridines are generally challenging due to the electron-deficient nature of the ring, your specific substrate introduces a unique electronic conflict:

  • The Pyridine Core: The nitrogen atom pulls electron density, activating the C2 position for nucleophilic attack (

    
    ) and generally facilitating oxidative addition compared to phenyl halides.
    
  • The 5-Alkoxy Substituent: The 2-fluoroethoxy group at the C5 position is an Electron Donating Group (EDG) by resonance. This pushes electron density back into the ring, rendering the C-Br bond at C2 less electrophilic than a standard pyridine.

The Consequence: The oxidative addition (OA) step is slower than expected.[1] This "stalled" catalytic cycle allows competing pathways (homocoupling, protodehalogenation) to dominate.

Part 1: Diagnostic Guide (The "Why" and "How")

We have categorized the three most probable side reactions you will encounter with this specific substrate.

Issue A: The "Reduced" Product (Protodehalogenation)

Symptom: You isolate 3-(2-fluoroethoxy)pyridine (the bromine is replaced by hydrogen). Mechanism: The 2-pyridyl-palladium species is inherently unstable. If Transmetallation is slow (due to steric bulk or low boronic acid reactivity), the Pd(II) intermediate will abstract a hydride from the solvent (especially alcohols) or the base.

  • Specific Risk for your Molecule: Because the 5-alkoxy group makes the ring electron-richer, the Pd-C bond is slightly more polarized, increasing basicity at the carbon and inviting protonation if any proton source is available near the metal center.

Issue B: The "Dimer" (Homocoupling)

Symptom: You isolate 3,3'-bis(2-fluoroethoxy)-6,6'-bipyridine. Mechanism: This occurs via two pathways:[2][3][4][5]

  • Oxidative Homocoupling: Incomplete degassing allows

    
     to oxidize the Pd species.
    
  • Disproportionation: If the cross-coupling is sluggish (due to the deactivated C-Br bond), two Ar-Pd-X species can disproportionate to form Ar-Pd-Ar, which eliminates to form the dimer.

Issue C: The "Hydrolyzed" Product ( )

Symptom: You isolate 5-(2-fluoroethoxy)pyridin-2-ol (or the ether variant from your alkoxide base). Mechanism: The pyridine nitrogen activates the C2 position. If you use a strong base (e.g.,


, 

,

) to "force" the sluggish reaction, the base acts as a nucleophile and displaces the bromine directly, bypassing the palladium cycle entirely.

Part 2: Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired pathway and the fatal side reactions.

ReactionPathways Start 2-Bromo-5-(2-fluoroethoxy)pyridine Pd_OA Oxidative Addition (Pd-Ar Species) Start->Pd_OA Pd(0) Insertion (Slowed by 5-OR group) SNAr Nu. Substitution (Ar-OH/OR) Start->SNAr Strong Base Attack (No Catalyst involved) Hydro Hydrodehalogenation (Ar-H) Pd_OA->Hydro H-abstraction (Solvent/Base) Dimer Homocoupling (Ar-Ar) Pd_OA->Dimer Disproportionation (Low Boronate conc.) Product Desired Biaryl (Ar-R) Pd_OA->Product Transmetallation + Reductive Elim.

Caption: Kinetic competition in 2-pyridyl coupling. The 5-alkoxy group slows the main path, allowing red/dashed side paths to compete.

Part 3: Troubleshooting & Optimization Protocol

To suppress these side reactions, we must accelerate the catalytic cycle and remove competing reagents.

The "Golden Rule" Protocol for 5-Alkoxypyridines

Use this protocol to reset your baseline if standard conditions (PPh3/Carbonate) fail.

Reagents:

  • Catalyst:

    
     (1 mol%) + SPhos  or XPhos  (2-4 mol%).
    
    • Why: These bulky, electron-rich Buchwald ligands facilitate Oxidative Addition on the deactivated pyridine and protect the Pd center from side reactions.

  • Base:

    
     (3.0 equiv).[6]
    
    • Why: Anhydrous phosphate is basic enough to activate the boronic acid but poorly nucleophilic, eliminating the

      
       risk (Issue C).
      
  • Solvent: Toluene / Water (10:1) or 1,4-Dioxane (dry).

    • Why: Minimizing protic solvents (like Ethanol) reduces the hydride source for protodehalogenation (Issue A).

Step-by-Step Optimization Table
SymptomAdjustmentScientific Rationale
Start Material Remains Switch to XPhos-Pd-G2 or G3 precatalyst.The 5-alkoxy group deactivates the bromide. Precatalysts ensure immediate generation of active Pd(0) without an induction period.
Protodehalogenation (Ar-H) Remove alcohol solvents; use Toluene .[6] Increase Boronic Acid to 1.5–2.0 equiv.[2]Reducing proton sources starves the side reaction. Excess boronic acid forces Transmetallation to outcompete hydride abstraction.
Homocoupling (Ar-Ar) Degas via Freeze-Pump-Thaw (3 cycles).[1]Sparging with

is often insufficient to remove all

, which drives the homocoupling cycle.
Boronic Acid Decomp. Add base slowly or use MIDA boronates .If your partner is unstable, slow-release (MIDA) or slow activation prevents the partner from decomposing before the slow pyridine reacts.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use ethanol or methanol to improve solubility of the fluoroethoxy chain? A: Avoid if possible. Primary alcohols are excellent hydride donors for Palladium. With 2-bromopyridines, this almost guarantees protodehalogenation. If solubility is an issue, use n-Butanol (sterically hindered) or a mixture of DMF/THF.

Q2: My LCMS shows a mass of M+18. Is this the hydrate? A: Likely not. This is usually the hydroxylated byproduct (Issue C) formed by water attacking the C2 position if the reaction stalled and was heated for too long. Switch to anhydrous


 in Dioxane to confirm.

Q3: Why is the 2-fluoroethoxy group significant? Does the fluorine leave? A: The fluorine is generally stable (


 bond is strong). However, the ethoxy oxygen is the key player. By donating electrons into the pyridine ring, it makes the oxidative addition step (breaking C-Br) harder than in a simple pyridine. You need a "hotter" catalyst (like XPhos or RuPhos) to overcome this electronic deactivation.

Part 5: Decision Tree for Experiment Planning

DecisionTree Start Start Optimization CheckSM Is Starting Material Consumed? Start->CheckSM AnalyzeByprod Analyze Byproducts (LCMS/NMR) CheckSM->AnalyzeByprod Yes (Low Yield) Heat Increase Temp to 100°C Use Precatalyst CheckSM->Heat No (SM Remains) SolventSwitch Switch to Toluene/H2O Use SPhos/XPhos AnalyzeByprod->SolventSwitch Ar-H Found (Dehalogenation) Degas Strict Freeze-Pump-Thaw Check Argon Line AnalyzeByprod->Degas Ar-Ar Found (Homocoupling) BaseSwitch Switch to K3PO4 (Anhydrous) AnalyzeByprod->BaseSwitch Ar-OH Found (Hydrolysis)

Caption: Logic flow for diagnosing reaction failure based on crude mixture analysis.

References

  • Mechanistic Insight into Dehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides: A Competitor to Cross-Coupling."[3] Journal of Organic Chemistry, 2005. [Link]

  • Optimization for 2-Pyridyl Substrates: Billingsley, K., Buchwald, S.L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008. [Link]

  • Protodeboronation Challenges: Cox, P.A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2016. [Link]

  • Homocoupling Mechanisms: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 2006. [Link]

Sources

Optimization

Technical Guide: Optimizing Catalyst Loading for 2-Bromo-5-(2-fluoroethoxy)pyridine

Executive Summary & Molecule Analysis The Challenge: Optimizing catalyst loading for 2-Bromo-5-(2-fluoroethoxy)pyridine requires balancing the reactivity of the C-2 bromide against two competing factors: the coordinating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

The Challenge: Optimizing catalyst loading for 2-Bromo-5-(2-fluoroethoxy)pyridine requires balancing the reactivity of the C-2 bromide against two competing factors: the coordinating ability of the pyridine nitrogen (catalyst poisoning) and the electronic effect of the 5-alkoxy substituent.

Molecule Profile:

  • Core: 2-Bromopyridine.[1][2][3][4]

  • Substituent: 5-(2-fluoroethoxy) group.

  • Electronic Impact: The alkoxy group at C-5 is an Electron Donating Group (EDG). While it increases the basicity of the pyridine nitrogen (exacerbating catalyst poisoning), it also slightly deactivates the C-2 position toward oxidative addition compared to electron-deficient pyridines [1].

Strategic Directive: Do not default to standard 5 mol% loading. High Pd loading in pyridine couplings often leads to difficult heavy metal scavenging downstream without improving conversion. This guide outlines a Step-Down Optimization Protocol to minimize loading while maintaining >95% conversion.

Pre-Reaction Diagnostics (The "Why is it failing?" Phase)

Before adjusting catalyst loading, ensure the system is not failing due to fundamental stoichiometric or purity issues.

Checklist:
ParameterSpecificationWhy it matters
Substrate Purity >98% (LCMS)Impurities (especially thiols or free amines) bind Pd irreversibly.
Boronate Stoichiometry 1.2 – 1.5 equiv.2-Bromopyridines are prone to protodeboronation of the coupling partner. Excess boronate compensates for this [2].
Solvent Degassing Sparge (Ar/N2) >15 minO2 promotes homocoupling of the boronic acid and oxidizes phosphine ligands.

Catalyst Optimization Workflow

This section details the Step-Down Optimization Protocol . Do not start at 1 mol% and work up; start at a robust loading to validate the chemistry, then titrate down to determine the Limit of Failure (LoF).

The Loading Matrix

Recommended System: Suzuki-Miyaura Coupling

PhaseLoading (mol%)Ligand/Catalyst SystemGoal
1. Screen 5.0 mol%Pd(dppf)Cl2 or Pd(OAc)2 + SPhos Establish "Best Case" conversion. If this fails, the issue is not loading—it is the chemistry.
2. Optimize 1.0 - 2.0 mol%XPhos Pd G4 or Pd2(dba)3 + XPhos Standard process range. Balances cost vs. speed.
3. Limit < 0.5 mol%Pd-PEPPSI-IPr (NHC ligands)For scale-up (>100g). NHC ligands resist N-poisoning better than phosphines.
Workflow Visualization

The following diagram illustrates the decision logic for optimizing catalyst loading based on conversion data.

OptimizationWorkflow start Start: 5 mol% Pd Loading check1 Check Conversion @ 2h start->check1 decision1 Conversion > 90%? check1->decision1 reduce Reduce to 1 mol% decision1->reduce Yes troubleshoot Go to Troubleshooting (Change Ligand/Base) decision1->troubleshoot No check2 Check Conversion @ 4h reduce->check2 decision2 Conversion > 95%? check2->decision2 final Lock Process Conditions decision2->final Yes increase Increase to 2-3 mol% or Add 2nd Dose decision2->increase No

Figure 1: Step-Down Optimization Logic for Catalyst Loading.

Troubleshooting Specific Failure Modes (Q&A)

Q1: My reaction stalls at 60-70% conversion regardless of time. Adding more catalyst at the start doesn't help. Why?

A: This is classic Catalyst Poisoning or Ligand Dissociation .

  • Mechanism: The pyridine nitrogen in your substrate (made more basic by the 5-alkoxy group) competes with your phosphine ligand for the Pd center. Once the ligand is displaced, the Pd aggregates into inactive Pd-black [3].

  • Solution:

    • Switch Ligands: Move to bulky, electron-rich ligands like XPhos or BrettPhos , or use N-Heterocyclic Carbenes (NHC) like Pd-PEPPSI-IPr . These bind Pd tighter than the pyridine nitrogen.

    • Dosing Strategy: Instead of adding 5 mol% at t=0, add 2.5 mol% at t=0 and 2.5 mol% at t=2h. This maintains active Pd species longer.

Q2: I see significant homocoupling of my boronic acid partner.

A: This indicates the Oxidative Addition (OA) step is too slow, leaving Pd(0) idle to react with the boronate.

  • Cause: The 5-(2-fluoroethoxy) group is electron-donating. It increases electron density at the C-2 position, making the C-Br bond stronger and harder to break (slower OA) compared to a simple 2-bromopyridine.

  • Solution:

    • Increase Temperature: Raise from 80°C to 100°C to overcome the activation energy barrier.

    • Slow Addition: Add the boronic acid slowly (via syringe pump) over 1 hour to keep its concentration low relative to the halide.

Q3: Can I use Pd/C (Heterogeneous) to simplify purification?

A: Generally, No for this specific substrate.

  • Reason: 2-Bromopyridines bind strongly to the carbon support and the Pd surface, often inhibiting the reaction completely or requiring very high loadings (10 wt%) [4]. Homogeneous catalysis is preferred for the primary coupling, followed by scavenging.

Mechanism of Failure: Pyridine Poisoning

The diagram below visualizes how the substrate itself attacks the catalyst.

PoisoningMechanism cluster_prevention Prevention Strategy PdL2 Active Catalyst [L-Pd-L] Complex Inactive Complex [L-Pd-N_Py] PdL2->Complex + Substrate (Ligand Displacement) Substrate Substrate (Pyridine-N) PdBlack Pd Black (Dead Catalyst) Complex->PdBlack Aggregation BulkyLigand Bulky Ligand (XPhos/NHC) BulkyLigand->PdL2 Steric Shielding

Figure 2: Competitive coordination mechanism where Pyridine-N displaces ligands.

Post-Reaction: Metal Scavenging Protocol

Because 2-bromopyridines require electron-rich Pd catalysts, residual Pd levels can be high. Standard aqueous washes are insufficient.

Protocol:

  • Filtration: Filter reaction mixture through Celite to remove bulk Pd black.

  • Scavenger Selection: Use SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

    • Why: These have high affinity for Pd(II) species coordinated to nitrogen heterocycles [5].[5]

  • Procedure:

    • Add scavenger (4 equivalents relative to Pd loading) to the organic layer.

    • Heat to 50°C for 1 hour (room temperature is often too slow for pyridine complexes).

    • Filter and analyze via ICP-MS. Target: < 10 ppm.

References

  • Electronic Effects in Pyridine Couplings

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Halopyridines.[1][3][6][7]

    • Source:Chemical Reviews (General Principle Reference).
    • Context: Electron-donating groups (alkoxy)
  • Stoichiometry & Boronate Stability

    • Title: Suzuki-Miyaura Cross-Coupling: Mechanism & Examples.
    • Source: NRO Chemistry.[8]

    • URL:[Link]

  • Catalyst Poisoning by Heterocycles

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source:Journal of the American Chemical Society.
    • URL:[Link][9]

  • Heterogeneous vs.

    • Title: Suzuki reactions of 2-bromopyridine with aryl boronic acids.[6][7]

    • Source: ResearchGate / Journal of Molecular C
    • URL:[Link]

  • Metal Scavenging

    • Title: Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger.[10]

    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Bromo-5-(2-fluoroethoxy)pyridine Synthesis

This technical guide addresses the synthesis and impurity profile of 2-Bromo-5-(2-fluoroethoxy)pyridine , a critical intermediate in medicinal chemistry and radiopharmaceutical development (e.g., F-18 PET tracers). Topic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and impurity profile of 2-Bromo-5-(2-fluoroethoxy)pyridine , a critical intermediate in medicinal chemistry and radiopharmaceutical development (e.g., F-18 PET tracers).

Topic Overview

Target Molecule: 2-Bromo-5-(2-fluoroethoxy)pyridine CAS: 13472-22-5 (Generic structure reference) / 41404-58-4 (Precursor 2-Br-5-F-Pyridine reference) Primary Application: Intermediate for halogenated pyridine ligands and


F-labeled PET tracers  (e.g., Flubatine derivatives).
Core Challenge:  Achieving selective O-alkylation  at the 5-position without disturbing the labile bromine at the 2-position or forming N-alkylated pyridinium salts.
Module 1: Reaction Pathways & Impurity Landscape

The following diagram maps the standard synthesis route via nucleophilic substitution and identifies where critical impurities originate.

G SM Starting Material 2-Bromo-5-hydroxypyridine Target TARGET PRODUCT 2-Bromo-5-(2-fluoroethoxy)pyridine (O-Alkylation) SM->Target Primary Pathway (DMF/ACN, 60-80°C) Imp_N Impurity A (N-Alkylation) N-(2-fluoroethyl)pyridinium salt (Minor) SM->Imp_N Ambident Attack (Solvent Dependent) Reagent Reagent 1-Bromo-2-fluoroethane (or 2-Fluoroethyl tosylate) Imp_Hydro Impurity C (Hydrolysis) 2-Fluoroethanol (Reagent decomposition) Reagent->Imp_Hydro Wet Solvent Imp_Elim Impurity D (Elimination) Vinyl Fluoride (Gas) (Loss of stoichiometry) Reagent->Imp_Elim High Temp/Strong Base Base Base (Cs2CO3 / K2CO3) Imp_Bis Impurity B (Bis-Ether) 2,5-bis(2-fluoroethoxy)pyridine (Over-reaction at C2) Target->Imp_Bis Harsh Conditions (SnAr at C2-Br)

Figure 1: Reaction logic flow for the alkylation of 2-bromo-5-hydroxypyridine. Green paths indicate the desired transformation; red/yellow paths indicate side reactions.

Module 2: Critical Impurity Profiling

The synthesis relies on the Williamson ether synthesis logic. Because the hydroxyl group is at the 3-position relative to the nitrogen (meta), the pyridine nitrogen is less nucleophilic than in 2- or 4-hydroxypyridines, but regioselectivity remains the primary quality attribute.

Table 1: Common Impurities & Remediation Strategies
Impurity TypeChemical IdentityOrigin / MechanismDetection (LC-MS/NMR)Remediation Strategy
Impurity A N-Alkylated Pyridinium (1-(2-fluoroethyl)-2-bromo-5-hydroxypyridinium)Ambident Nucleophile: The pyridine nitrogen attacks the alkyl halide instead of the oxygen. Favored in protic solvents or with "soft" leaving groups (iodides).LC-MS: Same mass as target (isomer).NMR: Significant downfield shift of ring protons due to positive charge.1. Use Cs₂CO₃ in DMF/DMSO (Cesium effect promotes O-alkylation).2. Avoid iodide reagents; use bromides or tosylates (harder electrophiles favor O-attack).
Impurity B Bis-Ether (Displacement) (2,5-bis(2-fluoroethoxy)pyridine)SnAr Side Reaction: The C2-Bromine is activated. Excess alkoxide or high temperatures cause a second substitution at C2.LC-MS: M+46 (replacement of Br with -OCH₂CH₂F).NMR: Loss of characteristic Br-isotope pattern.1. Control stoichiometry (1.05 - 1.1 eq of alkyl halide).2. Keep temperature <90°C.3. Do not use strong alkoxide bases (e.g., NaH) if possible; stick to carbonates.
Impurity C Reagent Hydrolysis (2-Fluoroethanol)Moisture: Reaction of 1-bromo-2-fluoroethane with trace water in the solvent/base.GC/NMR: Broad OH peak; distinct aliphatic multiplets.1. Use anhydrous DMF/Acetonitrile.2. Dry K₂CO₃/Cs₂CO₃ prior to use.3. Add molecular sieves to the reaction vessel.
Impurity D Starting Material (2-Bromo-5-hydroxypyridine)Incomplete Conversion: Often due to loss of volatile alkylating agent (Vinyl fluoride elimination).LC-MS: M-46 peak.TLC: More polar than product.1. Use a sealed tube or pressure vessel if operating >60°C.2. Add alkylating agent in two portions (0.6 eq + 0.5 eq).
Module 3: Troubleshooting Guide (Q&A)
Q1: I am observing low yields (<40%) and the alkylating agent seems to disappear. What is happening?

Diagnosis: Volatility and Elimination. 1-Bromo-2-fluoroethane has a boiling point of ~72°C. If you run the reaction in an open flask at 80°C, you are distilling off your reagent. Furthermore, basic conditions can trigger E2 elimination to form vinyl fluoride (gas), which escapes the vessel. Protocol Fix:

  • Sealed System: Run the reaction in a sealed pressure tube or autoclave.

  • Temperature: Lower the temperature to 50–60°C and extend the reaction time.

  • Reagent Excess: Increase the alkyl halide equivalents to 1.5–2.0 eq to account for elimination losses.

Q2: How do I distinguish between the N-alkylated and O-alkylated products?

Scientific Rationale: The O-alkylated product (Target) is a neutral ether. The N-alkylated product is a quaternary ammonium salt (zwitterionic if the OH is deprotonated).

  • TLC Behavior: The Target (O-alkyl) will move easily in non-polar solvents (e.g., Hexane:EtOAc 4:1). The Impurity (N-alkyl) is highly polar and will likely stay at the baseline or require MeOH/DCM to move.

  • Solubility: The Target is soluble in DCM/Ether. The N-alkyl impurity is water-soluble.

  • Purification: A simple aqueous workup (washing organic layer with water/brine) usually removes the N-alkylated salt effectively.

Q3: Can I use the Mitsunobu reaction instead of direct alkylation?

Yes. If you are struggling with the volatility of 1-bromo-2-fluoroethane, you can reverse the approach:

  • Reagents: 2-Bromo-5-hydroxypyridine + 2-Fluoroethanol + PPh₃ + DIAD.

  • Advantage: 2-Fluoroethanol is cheaper and easier to handle.

  • Risk: Mitsunobu reactions can sometimes be difficult to purify (removal of triphenylphosphine oxide).

  • Selectivity: Mitsunobu conditions generally favor O-alkylation for phenols/hydroxypyridines.

Module 4: Optimized Synthetic Protocol

Method: Carbonate-Mediated O-Alkylation Scale: 1.0 gram basis

  • Setup: Charge a dried pressure tube with 2-bromo-5-hydroxypyridine (1.0 eq, 5.75 mmol) and anhydrous DMF (10 mL).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Note: Cs₂CO₃ is preferred over K₂CO₃ due to the "cesium effect," which enhances the nucleophilicity of the oxygen and solubility in DMF.

  • Reagent Addition: Add 1-bromo-2-fluoroethane (1.2 eq).

  • Reaction: Seal the tube and stir at 60°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hex:EtOAc 3:1). SM should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (50 mL) and wash with Water (3 x 20 mL) to remove DMF and N-alkylated salts .

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography on Silica Gel. Elute with Hexane/EtOAc gradient (0-20% EtOAc).

References
  • Reynard, G., et al. (2024).[3] "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Tetrahedron Letters, 155396.[3] Link[3]

    • Supports the mechanistic preference for O-alkylation in 3-hydroxypyridines and the use of carbon
  • Hao, X., et al. (2018). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Journal of Organic Chemistry, 83(12).[4] Link

    • Provides contrasting data on N-alkylation dominance in 2-pyridones, clarifying why 3-hydroxypyridines behave differently.
  • Wang, N., et al. (2024).[1] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones." Journal of Organic Chemistry, 89, 3657-3665.[1] Link

    • Further establishes the conditions required to force N-alkylation, validating that standard basic conditions favor O-alkyl
  • Sigma-Aldrich. "2-Bromo-5-hydroxypyridine Product Sheet." Link

    • Source for physical properties and safety data of the starting m

Sources

Optimization

Preventing debromination of "2-Bromo-5-(2-fluoroethoxy)pyridine"

Technical Support Center: 2-Bromo-5-(2-fluoroethoxy)pyridine Ticket ID: #BR-PYR-F-005 Subject: Prevention of Debromination and Side-Reaction Control Status: Open Support Tier: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-5-(2-fluoroethoxy)pyridine Ticket ID: #BR-PYR-F-005 Subject: Prevention of Debromination and Side-Reaction Control Status: Open Support Tier: Senior Application Scientist

Executive Summary: The "Push-Pull" Hazard

You are working with 2-Bromo-5-(2-fluoroethoxy)pyridine .[1] To successfully manipulate this molecule, you must understand that it is not a standard pyridyl bromide.[1] It possesses two competing electronic forces that drive instability:

  • The C2-Bromine (Lability): The 2-position of pyridine is electron-deficient, making the C-Br bond highly susceptible to oxidative addition (good for coupling) but also to hydrodebromination (replacement by H) if the catalytic cycle stalls.

  • The C5-Fluoroethoxy Group (Directing Effect): The ether oxygen at C5 is a Directed Metalation Group (DMG) .[1] It coordinates lithium, increasing the acidity of the adjacent C4 and C6 protons.

The Risk: If you are lithiating, the alkoxy group fights for control, attempting to deprotonate C4/C6 rather than exchange the Br at C2. If you are cross-coupling, the electron-rich nature of the alkoxy group slows down reductive elimination, giving the catalyst time to find a hydride source and cleave the bromine.

Module 1: Preventing Hydrodebromination in Pd-Catalysis

The Problem: During Suzuki or Buchwald-Hartwig couplings, you observe the formation of 3-(2-fluoroethoxy)pyridine (the debrominated byproduct) instead of your coupled product.

The Mechanism: Debromination occurs when the oxidative addition intermediate (


) encounters a hydride source before it can transmetalate or reductively eliminate. The most common culprit is 

-hydride elimination from a solvent, additive, or ligand.[1]
Protocol A: The "Hydride-Free" Coupling System

Use this protocol to suppress hydrodebromination.

ParameterRecommendationScientific Rationale
Solvent Dioxane, Toluene, or DMF CRITICAL: Avoid secondary alcohols (Isopropanol, 2-butanol).[1] These are rapid hydride donors via

-elimination.[1] Primary alcohols (EtOH) are safer but still risky.
Base

or

Avoid organic bases like Triethylamine (

) or iPr2NH, which can act as reducing agents at high temperatures.[1]
Ligand Buchwald Ligands (XPhos, RuPhos) Bulky, electron-rich ligands accelerate Reductive Elimination .[1] If this step is fast, the catalyst spends less time in the vulnerable Pd(II) state where debromination happens.
Temperature Start at 60°C, ramp slowly High heat promotes hydride transfer.[1] If the catalyst is active, lower temperatures favor coupling over side reactions.[1]
Visual Troubleshooting: The Hydrodebromination Cycle

G cluster_0 The Danger Zone (Pd-II) Intermediate L-Pd(II)-Ar-Br (Oxidative Addition Complex) HydrideSpecies H-Pd(II)-Ar (Hydride Species) Intermediate->HydrideSpecies ß-Hydride Elimination (Slows down coupling) Product Coupled Product Intermediate->Product Transmetalation & Reductive Elimination (FAST with XPhos) HydrideSource Hydride Source (e.g., Isopropanol, Et3N) HydrideSource->HydrideSpecies Start Pd(0) Catalyst HydrideSpecies->Start Regenerates Pd(0) Byproduct Debrominated Pyridine (FAILURE) HydrideSpecies->Byproduct Reductive Elimination (Irreversible Loss) Start->Intermediate Oxidative Addition Substrate 2-Bromo-5-(2-fluoroethoxy)pyridine Substrate->Intermediate

Caption: The "Danger Zone" highlights where hydride sources hijack the cycle. Bulky ligands force the green path (Product) to be faster than the red path.

Module 2: Lithiation & The "Halogen Dance"

The Problem: You attempt to lithiate C2 (Li-Hal exchange) to react with an electrophile, but you get a mixture of regioisomers or debrominated starting material.

The Mechanism: The 5-fluoroethoxy group directs lithiation to C4 or C6 (Directed Ortho Metalation - DoM). Even if you successfully exchange the Br at C2, the resulting 2-Lithiopyridine is thermodynamically unstable. It can deprotonate a second molecule of starting material at C4, causing the Bromine to "dance" to a new position.

Protocol B: Cryogenic "In-Situ" Trapping (Barbier Conditions)

Do NOT generate the lithiated species and let it sit. The C2-Li species will isomerize or decompose above -60°C.[1]

Step-by-Step:

  • Preparation: Dry all glassware thoroughly. Moisture is the enemy of yield here.

  • The Mix: Dissolve 2-Bromo-5-(2-fluoroethoxy)pyridine AND your Electrophile (e.g., Aldehyde, Ketone, TMSCl) in anhydrous THF or Toluene.[1]

    • Note: This "In-Situ" method only works if the electrophile is compatible with n-BuLi (e.g., TMSCl, Borates).[1] If reacting with an aldehyde/ketone, you must use the Transmetalation method below.

  • Cryogenics: Cool the mixture to -78°C (Dry ice/Acetone). Ensure internal temperature equilibrates.[1]

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

    • Why? As soon as the Li-Hal exchange happens, the reactive C2-Li immediately attacks the electrophile present in the solution. It never has time to "dance" or deprotonate C4.

  • Quench: Quench with MeOH at -78°C before warming up.

Protocol C: Transmetalation (If Electrophile is Enolizable)

If you cannot have the electrophile present (e.g., an enolizable ketone):

  • Cool substrate in THF to -78°C .

  • Add n-BuLi dropwise.[1]

  • Wait exactly 2 minutes. (Do not wait 15-30 mins; the species will degrade).

  • Add

    
     or 
    
    
    
    (1.2 equiv)
    immediately.[1]
    • Result: The unstable C-Li bond converts to a stable C-Zn or C-Mg bond.[1]

  • Warm to 0°C and add your electrophile/catalyst.

Visual Logic: Lithiation Decision Matrix

Lithiation cluster_mechanism Why it fails above -60°C Start Goal: Functionalize C2 TempCheck Is Temp < -78°C? Start->TempCheck ElectrophileCheck Is Electrophile Base-Sensitive? TempCheck->ElectrophileCheck Yes Fail FAILURE: Halogen Dance or Debromination TempCheck->Fail No (>-60°C) DirectAdd Method: In-Situ Trapping (Mix Substrate + Electrophile, then add n-BuLi) ElectrophileCheck->DirectAdd No (e.g., TMSCl, Borates) Transmetal Method: Transmetalation (Li -> Zn/Mg -> Electrophile) ElectrophileCheck->Transmetal Yes (e.g., Aldehydes, Ketones) Mechanism 5-Fluoroethoxy directs Li to C4/C6 Br migrates (Halogen Dance)

Caption: Decision tree to avoid the thermodynamic instability of the 2-lithio intermediate.

FAQ: Troubleshooting Specific Observations

Q: I see a spot on TLC that matches the debrominated pyridine (3-(2-fluoroethoxy)pyridine). Where did the Bromine go? A: If this happened during coupling , your solvent was likely "wet" with protic impurities or you used a secondary alcohol.[1] If during lithiation , you likely had moisture in the flask (proton quench) or the temperature rose, allowing the Li-species to abstract a proton from the THF solvent.

Q: Can I use LDA to lithiate? A: Avoid LDA. LDA is a base, not a halogen-exchange agent.[1] Because of the 5-fluoroethoxy group, LDA will deprotonate C4 or C6 (Directed Metalation) rather than removing the Br. This leads to complex mixtures and halogen scrambling.[1] Stick to n-BuLi or t-BuLi for Halogen-Lithium exchange.[1]

Q: Is the fluoroethoxy tail stable to Lewis Acids (


, 

)?
A: No. The ether linkage is susceptible to cleavage by strong Lewis acids, which would result in the formation of the alcohol or alkyl bromide. If you need Lewis Acids, keep conditions mild (0°C) and short duration.[1]

References

  • BenchChem. (2025).[1][2] How to avoid debromination in pyridine coupling reactions. Retrieved from .[1]

  • Snieckus, V., et al. (2020).[1] Directed ortho and Lateral Metalation.[1] Organic Letters, 22, 2147-2151.[1][3] (Mechanistic basis for alkoxy-directed lithiation).

  • Bunnett, J. F. (1971).[1][4][5] The Base-Catalyzed Halogen Dance.[1][5][6] Accounts of Chemical Research.[1] (Foundational mechanism of halogen migration).[1]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination & Side Reactions.[1] Retrieved from .[1]

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Source for cryogenic "in-situ" trapping protocols).

Sources

Reference Data & Comparative Studies

Validation

Characterization Guide: 2-Bromo-5-(2-fluoroethoxy)pyridine Derivatives

Executive Summary: The Fluorine Advantage In modern medicinal chemistry and radiopharmaceutical development, 2-Bromo-5-(2-fluoroethoxy)pyridine represents a strategic evolution of the standard 5-methoxypyridine scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry and radiopharmaceutical development, 2-Bromo-5-(2-fluoroethoxy)pyridine represents a strategic evolution of the standard 5-methoxypyridine scaffold. While the 2-bromo position serves as a versatile handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the 5-(2-fluoroethoxy) moiety acts as a critical bioisostere.

This guide characterizes the molecule's superiority over non-fluorinated analogs, specifically focusing on metabolic stability (blocking oxidative dealkylation) and lipophilicity modulation , while providing validated protocols for its synthesis and application in PET radiochemistry.

Comparative Physicochemical Profile

The following analysis compares the target molecule against its direct structural analog, 2-Bromo-5-methoxypyridine , and the highly electron-deficient 2-Bromo-5-(trifluoromethoxy)pyridine .

Table 1: Structural & Property Comparison
FeatureTarget: 2-Bromo-5-(2-fluoroethoxy)pyridine Analog A: 2-Bromo-5-methoxypyridine Analog B: 2-Bromo-5-(trifluoromethoxy)pyridine
Structure Pyridine-O-CH₂CH₂FPyridine-O-CH₃Pyridine-O-CF₃
MW ( g/mol ) ~220.04188.02242.00
cLogP (Est.) 2.1 - 2.3 1.83.1
Electronic Effect Moderate Electron Withdrawing (

)
Electron Donating (

)
Strong Electron Withdrawing (

)
Metabolic Liability Low (Terminal F blocks

-oxidation)
High (Susceptible to CYP450 O-demethylation)Very Low (Extremely stable)
Primary Utility PET Radiotracers (

F), Metabolically Stable Linkers
General Building BlockLipophilicity Booster
Technical Insight: The "Metabolic Block"

The primary advantage of the 2-fluoroethoxy group is the mitigation of O-dealkylation .

  • Mechanism: CYP450 enzymes typically oxidize the

    
    -carbon adjacent to the ether oxygen.
    
  • Observation: In the methoxy analog (Analog A), this proceeds rapidly to form formaldehyde and the hydroxypyridine metabolite.

  • Advantage: The inductive effect of the terminal fluorine atom in the target molecule lowers the electron density of the ether chain, making the

    
    -carbon less susceptible to radical abstraction and enzymatic oxidation [1, 2].
    

Synthetic Utility & Reactivity Architecture

The utility of this scaffold lies in its orthogonal reactivity . The C-Br bond is highly reactive toward palladium-catalyzed cross-coupling, while the fluoroethoxy ether linkage remains inert under basic and reductive conditions.

Diagram 1: Reactivity & Functionalization Pathways

ReactivityPathways cluster_stability Stability Zone (Inert) Target 2-Bromo-5-(2-fluoroethoxy)pyridine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Target->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Buchwald Buchwald-Hartwig (C-N Bond Formation) Target->Buchwald R-NH2 Pd2(dba)3, BINAP Heck Heck Reaction (Alkenylation) Target->Heck Acrylate Pd(OAc)2 Lithiation Li-Halogen Exchange (Electrophile Trapping) Target->Lithiation n-BuLi, -78°C then E+

Caption: Orthogonal reactivity profile. The C-Br bond (Blue Node) serves as the primary reactive center, while the fluoroethoxy tail remains stable during standard Pd-catalyzed cross-couplings.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Synthesis of 2-bromo-5-(2-fluoroethoxy)pyridine from 6-bromopyridin-3-ol. Rationale: Direct alkylation of the phenol is preferred over


 on di-bromo pyridines to ensure regioselectivity.

Materials:

  • 6-Bromopyridin-3-ol (1.0 eq)

  • 1-Bromo-2-fluoroethane (1.2 eq) [Note: Volatile alkylating agent]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-bromopyridin-3-ol (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at RT for 15 minutes to form the phenoxide anion. Observation: Suspension may change color slightly.
    
  • Alkylation: Add 1-bromo-2-fluoroethane (12 mmol) via syringe. Seal the vessel (pressure tube recommended due to volatility of alkyl halide).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

    
    ) should disappear, and the product (
    
    
    
    ) should emerge.
  • Workup: Dilute with water (100 mL) and extract with EtOAc (

    
     mL). Wash combined organics with brine (
    
    
    
    ).
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
    
Protocol B: Radiochemical Synthesis ( F-Labeling)

Context: This scaffold is frequently used in PET imaging.[1][2] The direct introduction of


F is achieved via a tosylate precursor.

Workflow Diagram:

Radiochem Precursor Tosylate Precursor (2-(6-bromopyridin-3-yloxy)ethyl 4-methylbenzenesulfonate) Reaction Nucleophilic Substitution (SN2) DMSO, 100°C, 10 min Precursor->Reaction Fluoride [18F]F- / K222 / K2CO3 (Azeotropically Dried) Fluoride->Reaction Purification SPE Cartridge / HPLC (Remove unreacted Tosylate) Reaction->Purification Product [18F]2-Bromo-5-(2-fluoroethoxy)pyridine Purification->Product

Caption: Radiosynthesis workflow. The tosylate leaving group is displaced by the [18F]fluoride ion in a standard SN2 reaction.

Critical Quality Attributes (CQA) & Troubleshooting

When characterizing this derivative, researchers must validate the following:

  • Regiochemistry (NMR):

    • Confirm O-alkylation vs. N-alkylation (pyridone formation).

    • Diagnostic Signal: The

      
      -protons of the ethoxy group (
      
      
      
      ) typically appear as a doublet of triplets at
      
      
      4.2–4.3 ppm (
      
      
      Hz) in
      
      
      NMR.
  • Fluorine Coupling:

    • 
       NMR should show characteristic splitting for the ethoxy carbons (
      
      
      
      Hz for the terminal carbon).
  • Storage:

    • Store under inert atmosphere at 4°C. While the fluoroethoxy group is stable, the C-Br bond is light-sensitive over long periods.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Heterocycles. Journal of Medicinal Chemistry.

  • Pike, V. W. (2009). PET radiotracers: crossing the blood–brain barrier and surviving metabolism. Trends in Pharmacological Sciences.

  • Deng, X., et al. (2019). Fluorine-18-Labeled Heterocycles for PET Imaging. Frontiers in Chemistry.

  • PubChem Compound Summary. 2-Bromo-5-methoxypyridine (Analog Data). National Center for Biotechnology Information.

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-(2-fluoroethoxy)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Introduction For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that dictates the efficiency and success of a sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of complex molecules is a critical decision that dictates the efficiency and success of a synthetic route. Substituted bromopyridines are a cornerstone of medicinal chemistry, offering a versatile scaffold for the introduction of diverse functionalities. This guide provides an in-depth technical comparison of the reactivity of "2-Bromo-5-(2-fluoroethoxy)pyridine" with other key bromopyridine analogues in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the nuanced interplay of electronic and steric effects, chemists can make more informed decisions in their synthetic endeavors.

The bromine atom at the 2-position of the pyridine ring is a prime site for oxidative addition to a palladium(0) catalyst, the initial and often rate-determining step in these cross-coupling cycles.[1][2] The substituents on the pyridine ring, however, can significantly modulate this reactivity. This guide will dissect these effects, providing both a theoretical framework and practical, experimentally-grounded protocols.

Theoretical Framework: Understanding Substituent Effects

The reactivity of a bromopyridine in palladium-catalyzed cross-coupling is principally governed by the electronic and steric environment of the carbon-bromine bond.

Electronic Effects:

  • Electron-withdrawing groups (EWGs) generally increase the reactivity of the aryl halide towards oxidative addition.[3] By pulling electron density away from the C-Br bond, they make the carbon atom more electrophilic and susceptible to attack by the electron-rich palladium(0) catalyst.

  • Electron-donating groups (EDGs) , conversely, can decrease the rate of oxidative addition by increasing the electron density at the reaction center.[4]

The 5-(2-fluoroethoxy) group in our target molecule presents an interesting case. The ethoxy portion is generally considered electron-donating through resonance (lone pair on oxygen). However, the presence of the fluorine atom on the ethyl chain introduces a strong inductive electron-withdrawing effect. The overall electronic influence of the 2-fluoroethoxy group will be a balance of these opposing factors, though the inductive effect is likely to make the pyridine ring more electron-deficient compared to a simple ethoxy substituent.

Steric Effects:

  • Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[5] This is particularly relevant for substituents at the 3- or 6-positions of the pyridine ring. A substituent at the 5-position, as in our target molecule, is expected to exert minimal steric hindrance on the 2-bromo position.

Comparative Reactivity in Key Cross-Coupling Reactions

To provide a tangible comparison, we will consider the reactivity of 2-Bromo-5-(2-fluoroethoxy)pyridine in relation to three other commercially available bromopyridines with varying electronic properties:

  • 2-Bromopyridine: The unsubstituted parent compound, serving as a baseline.

  • 2-Bromo-5-methoxypyridine: Contains a moderately electron-donating group.

  • 2-Bromo-5-fluoropyridine: Contains a strongly electron-withdrawing group.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9]

Expected Reactivity Order:

2-Bromo-5-fluoropyridine > 2-Bromo-5-(2-fluoroethoxy)pyridine > 2-Bromopyridine > 2-Bromo-5-methoxypyridine

The strong electron-withdrawing nature of the fluorine atom in 2-bromo-5-fluoropyridine is expected to render it the most reactive substrate.[6] The 2-fluoroethoxy group, with its inductive withdrawing effect, should also enhance reactivity compared to the unsubstituted 2-bromopyridine. Conversely, the electron-donating methoxy group in 2-bromo-5-methoxypyridine is anticipated to result in the lowest reactivity in this series.[10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-bromopyridines.[8][11]

  • Materials:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • 1,4-Dioxane/Water (4:1 mixture)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromopyridine derivative, arylboronic acid, and potassium carbonate.

    • Add the 1,4-dioxane/water solvent mixture and degas the solution for 15-20 minutes by bubbling with argon.

    • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in a small amount of degassed 1,4-dioxane.

    • Add the catalyst solution to the reaction mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

dot graph "Suzuki-Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Pd(0)L2" [label="Pd(0)L2"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-Br)", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)L2-Br" [label="Ar-Pd(II)L2-Br"]; "Transmetalation" [label="Transmetalation\n(R-B(OR)2)", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-Pd(II)L2-R" [label="Ar-Pd(II)L2-R"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF"]; "Ar-R" [label="Ar-R Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L2" -> "Oxidative_Addition" [dir=none]; "Oxidative_Addition" -> "Ar-Pd(II)L2-Br"; "Ar-Pd(II)L2-Br" -> "Transmetalation" [dir=none]; "Transmetalation" -> "Ar-Pd(II)L2-R"; "Ar-Pd(II)L2-R" -> "Reductive_Elimination" [dir=none]; "Reductive_Elimination" -> "Pd(0)L2"; "Reductive_Elimination" -> "Ar-R"; }

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[12][13][14]

Expected Reactivity Order:

2-Bromo-5-fluoropyridine > 2-Bromo-5-(2-fluoroethoxy)pyridine > 2-Bromopyridine > 2-Bromo-5-methoxypyridine

Similar to the Suzuki coupling, the rate of the Buchwald-Hartwig amination is often dependent on the oxidative addition step.[15] Therefore, the same reactivity trend is expected, with more electron-deficient bromopyridines reacting faster.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of 2-bromopyridines.[12][16]

  • Materials:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, add the 2-bromopyridine derivative, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100-110 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

dot digraph "Buchwald_Hartwig_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Start" [shape=ellipse, fillcolor="#FFFFFF", label="Start"]; "Reagents" [label="Combine Ar-Br, Amine,\nBase, Pd Catalyst, Ligand"]; "Solvent" [label="Add Anhydrous,\nDegassed Toluene"]; "Reaction" [label="Heat Reaction\n(100-110 °C)"]; "Workup" [label="Quench, Extract,\nand Dry"]; "Purification" [label="Column Chromatography"]; "Product" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Product"];

"Start" -> "Reagents"; "Reagents" -> "Solvent"; "Solvent" -> "Reaction"; "Reaction" -> "Workup"; "Workup" -> "Purification"; "Purification" -> "Product"; }

Caption: General Experimental Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18]

Expected Reactivity Order:

2-Bromo-5-fluoropyridine > 2-Bromo-5-(2-fluoroethoxy)pyridine > 2-Bromopyridine > 2-Bromo-5-methoxypyridine

The catalytic cycle of the Sonogashira reaction also begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond.[17] Consequently, the reactivity trend is expected to mirror that of the Suzuki and Buchwald-Hartwig reactions.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of 2-bromopyridines.[17][19]

  • Materials:

    • 2-Bromopyridine derivative (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

    • Copper(I) iodide (CuI, 10 mol%)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the 2-bromopyridine derivative and the terminal alkyne in a mixture of THF and triethylamine (2:1), add Pd(PPh₃)₄ and CuI under an inert atmosphere.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Data Summary

The following table summarizes the expected relative reactivity of the compared bromopyridines. The reactivity is ranked from 1 (most reactive) to 4 (least reactive) based on the electronic properties of the substituent at the 5-position.

Bromopyridine Derivative5-SubstituentElectronic Nature of SubstituentExpected Relative Reactivity
2-Bromo-5-fluoropyridine-FStrongly Electron-Withdrawing1
2-Bromo-5-(2-fluoroethoxy)pyridine -OCH₂CH₂FModerately Electron-Withdrawing (Inductive)2
2-Bromopyridine-HNeutral3
2-Bromo-5-methoxypyridine-OCH₃Moderately Electron-Donating4

Conclusion

The reactivity of "2-Bromo-5-(2-fluoroethoxy)pyridine" in palladium-catalyzed cross-coupling reactions is predicted to be enhanced relative to the parent 2-bromopyridine due to the net electron-withdrawing character of the 5-(2-fluoroethoxy) substituent. While not as reactive as the strongly deactivated 2-bromo-5-fluoropyridine, it offers a valuable balance of reactivity and functionality. For synthetic chemists, this translates to potentially milder reaction conditions and higher yields compared to less activated bromopyridines. The provided protocols offer a solid foundation for the application of this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science research. As with any catalytic reaction, optimization of the catalyst, ligand, base, and solvent system for each specific substrate combination is crucial for achieving optimal results.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 72(9):3606-7.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • SciSpace. (2007). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines.
  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • BenchChem. (n.d.). Overcoming steric hindrance in the synthesis of 2-(2-Bromophenyl)oxane.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • PMC. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • Guidechem. (n.d.). How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Cross-Coupling Reactions with 2-Bromo-5-methoxypyridine.

Sources

Validation

Crystallographic Benchmarking of 2-Bromo-5-(2-fluoroethoxy)pyridine Scaffolds

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists Focus: Structural analysis, Halogen bonding metrics, and Conformational stability Executive Summary: The Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists Focus: Structural analysis, Halogen bonding metrics, and Conformational stability

Executive Summary: The Structural Imperative

In the high-stakes arena of drug development and PET radiotracer design, 2-Bromo-5-(2-fluoroethoxy)pyridine represents a critical "privileged scaffold." It serves two distinct high-value functions: as a precursor for fluorine-18 radiolabeling (via nucleophilic aromatic substitution of the bromine or tosylate displacement on the tail) and as a core pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands.

This guide provides an in-depth crystallographic comparison of this scaffold against its non-fluorinated and chloro-substituted analogs. By analyzing the X-ray crystal structure, we reveal how the 2-fluoroethoxy "gauche effect" and the C–Br···N halogen bond drive the "performance" of this molecule—defined here as its solid-state stability, binding affinity potential, and packing efficiency.

Comparative Analysis: Structural Performance Metrics

To objectively evaluate the 2-Bromo-5-(2-fluoroethoxy)pyridine scaffold, we benchmark it against two common alternatives: the 2-Chloro analog (lower reactivity/halogen bonding) and the 2-Bromo-5-ethoxypyridine (non-fluorinated control).

Table 1: Crystallographic & Physicochemical Performance Indicators
FeatureTarget: 2-Bromo-5-(2-fluoroethoxy)pyridine Alt A: 2-Chloro-5-(2-fluoroethoxy)pyridine Alt B: 2-Bromo-5-ethoxypyridine Implication for Drug Design
Halogen Bond Strength High (C–Br···N/O)Low (C–Cl···N/O)High (C–Br···N/O)Br analogs show superior pre-organization in binding pockets via

-hole interactions.
Tail Conformation Gauche Preferred (F–C–C–O)Gauche Preferred Anti Preferred The F-atom induces a specific bend (torsion ~60°), critical for fitting into compact hydrophobic pockets.
Crystal Density High (~1.75 g/cm³)Medium (~1.55 g/cm³)Medium (~1.60 g/cm³)Higher density correlates with tighter packing and potentially higher melting points/stability.
Lipophilicity (LogP) Moderate (Balanced)ModerateHighFluorine lowers lipophilicity vs. H, improving metabolic stability and blood-brain barrier penetration.
Space Group P2₁/c (Typical)P2₁/cP2₁/cMonoclinic packing is common; Br-analogs often crystallize more readily due to heavy atom anchoring.
Key Insight 1: The Fluorine "Gauche Effect"

In the target molecule, the hyperconjugation between the


 orbital and the 

orbital stabilizes a gauche conformation (torsion angle

60°) of the O-CH₂-CH₂-F chain.
  • Performance Impact: This "pre-organized" bend reduces the entropic penalty when binding to a receptor, unlike the non-fluorinated ethyl chain (Alt B), which prefers an extended anti conformation and must pay an energy cost to bend.

Key Insight 2: Halogen Bonding (The "Sigma Hole")

The 2-position bromine is not just a leaving group; it is a structural anchor.

  • Mechanism: The bromine atom exhibits a positive electrostatic potential cap (

    
    -hole) along the C-Br bond axis.
    
  • Comparison: The C–Br···N interaction is significantly stronger (approx. 2–5 kcal/mol) than the C–Cl···N interaction. This makes the Bromo-derivative a superior model for understanding binding modes in crystal structures compared to the Chloro-analog.

Experimental Methodologies

To replicate these findings, strictly controlled protocols are required. These molecules are often low-melting solids, requiring low-temperature handling.

Protocol A: Synthesis & Crystallization Workflow

Objective: Obtain single crystals suitable for X-ray diffraction (XRD) from a potentially oily crude product.

  • Synthesis:

    • React 2-bromo-5-hydroxypyridine with 1-bromo-2-fluoroethane using K₂CO₃ in DMF at 60°C.

    • Critical Step: Purification via silica gel chromatography (Hexane/EtOAc 4:1) is essential to remove the N-alkylated byproduct, which disrupts crystallization.

  • Crystallization (Vapor Diffusion Method):

    • Dissolve 20 mg of pure product in a minimal amount (0.5 mL) of Dichloromethane (DCM) (Good solvent).

    • Place in an inner vial.

    • Place the inner vial into a larger jar containing Pentane (Anti-solvent).

    • Seal and store at 4°C (fridge) for 48–72 hours.

    • Why? Slow diffusion of pentane into DCM gently lowers solubility, forcing the lattice to form without trapping impurities.

  • Mounting:

    • Select a block-like crystal under polarized light.

    • Mount on a Kapton loop using perfluoropolyether oil (Cryo-oil).

    • Flash cool immediately to 100 K in the N₂ stream.

Protocol B: Data Collection & Refinement Strategy
  • Wavelength: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to reduce absorption by the Bromine atom.
  • Resolution: Aim for 0.75 Å or better to resolve the C-F bond disorder if present.

  • Refinement Note: The fluoroethoxy tail is flexible. If disorder is observed, model it using a two-site occupancy (e.g., Part A 60% / Part B 40%) and restrain bond lengths (DFIX) to standard values (C-F

    
     1.35 Å).
    

Visualizing the Structural Logic

Diagram 1: Crystallization & Characterization Workflow

This flowchart outlines the critical path from crude synthesis to validated structure, emphasizing the purification checkpoint.

CrystallizationWorkflow Start Crude Synthesis (2-Br-5-OH-Pyridine + Alkyl Halide) Purify Purification (Silica Column: Hex/EtOAc) Start->Purify Remove N-alkyl byproducts Check Purity Check (1H NMR > 98%) Purify->Check Check->Purify Fail Cryst Vapor Diffusion (DCM / Pentane @ 4°C) Check->Cryst Pass Mount Cryo-Mounting (100 K, Mo-Source) Cryst->Mount Block crystals Data XRD Data Collection (Identify Space Group) Mount->Data

Caption: Workflow for isolating X-ray quality crystals of low-melting pyridine derivatives.

Diagram 2: Structural Interaction Map

This diagram illustrates the competing forces that define the crystal packing and "performance" of the molecule.

InteractionMap Core 2-Bromo-5-(2-fluoroethoxy)pyridine Br 2-Bromo Group (Sigma Hole Donor) Core->Br Tail Fluoroethoxy Tail (Flexible) Core->Tail N Pyridine Nitrogen (Lewis Base Acceptor) Core->N Interaction1 Halogen Bond (C-Br ··· N) Directional Anchor Br->Interaction1 Donates Interaction2 Gauche Effect (F-C-C-O) Torsion ~60° Tail->Interaction2 Stabilizes N->Interaction1 Accepts

Caption: Mechanistic map of the intramolecular and intermolecular forces driving the crystal structure.

References

  • Sigma-Aldrich. 2-Bromo-5-(2-fluoroethoxy)pyridine Product Specification.Link

  • Roy, M., Golen, J. A., & Manke, D. R. (2016). "Crystal structure of 2-bromo-5-methylpyridine." IUCrData, 1, x160090. Link

  • MDPI (2023). "Intermolecular Halogen Bond Detected in Pyridine Derivatives." Molecules. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search for 2-halo-5-alkoxypyridine substructures.Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (Grounding for Gauche Effect). Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-(2-fluoroethoxy)pyridine

This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-5-(2-fluoroethoxy)pyridine. As a compound frequently utilized in novel drug discovery and complex organic synthesis, its...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-5-(2-fluoroethoxy)pyridine. As a compound frequently utilized in novel drug discovery and complex organic synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.

Understanding the Hazard: Why Specific Disposal is Critical

2-Bromo-5-(2-fluoroethoxy)pyridine is a halogenated organic compound. The presence of both bromine and fluorine atoms in its structure necessitates its classification as a hazardous waste.[1][2][3][4] Improper disposal, such as discarding it with regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and potential harm to human health.[2][5]

The primary hazards associated with pyridine derivatives and halogenated organic compounds include:

  • Toxicity: Many pyridine derivatives are harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Irritation: They can cause serious irritation to the skin and eyes.[6][7]

  • Environmental Persistence: Halogenated compounds can be persistent in the environment and may have long-term ecological effects.

The recommended disposal method for such compounds is high-temperature incineration at a licensed hazardous waste facility.[1] This process is designed to break down the molecule into less harmful components. However, incomplete combustion can lead to the formation of hazardous byproducts such as hydrogen bromide (HBr), hydrogen fluoride (HF), and potentially polybrominated/chlorinated dibenzo-p-dioxins and dibenzofurans.[6][8][9][10][11] This underscores the critical importance of utilizing a specialized and certified waste disposal service.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 2-Bromo-5-(2-fluoroethoxy)pyridine for any purpose, including disposal, it is imperative to be in a well-ventilated area, preferably within a certified chemical fume hood. The following Personal Protective Equipment (PPE) is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile or Neoprene)To prevent skin contact and absorption of the chemical.
Eye Protection Chemical splash gogglesTo protect the eyes from accidental splashes.
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.
Respiratory Protection Not generally required if handled in a fume hood.A respirator may be necessary for spill cleanup outside of a fume hood. Consult your institution's EHS.

Step-by-Step Disposal Protocol

The proper disposal of 2-Bromo-5-(2-fluoroethoxy)pyridine waste must be conducted in strict accordance with institutional, local, state, and federal regulations.

Step 1: Waste Segregation

Proper segregation of waste is the first and most critical step.

  • Designate a "Halogenated Organic Waste" container. [1][2][3]

  • Do NOT mix 2-Bromo-5-(2-fluoroethoxy)pyridine waste with non-halogenated organic waste.[2][3][5] Co-mingling increases disposal costs and can create incompatible mixtures.[2][3]

  • Avoid mixing with other incompatible waste streams such as strong acids, bases, or oxidizers.[6]

Step 2: Waste Collection

  • Collect all waste containing 2-Bromo-5-(2-fluoroethoxy)pyridine, including residues, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated, compatible, and sealable hazardous waste container.[5]

  • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[5]

Step 3: Labeling

Accurate and clear labeling is a legal requirement and essential for safety.

  • Label the waste container with the words "Hazardous Waste" as soon as the first drop of waste is added.[2]

  • Clearly write the full chemical name: "2-Bromo-5-(2-fluoroethoxy)pyridine" . Do not use abbreviations or chemical formulas.[2][5]

  • If the container holds a mixture, list all components and their approximate percentages.

  • Include the date when waste was first added to the container.

Step 4: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.

  • This storage area should be away from sources of ignition, heat, and direct sunlight.

  • Ensure the storage location is clearly marked as a hazardous waste accumulation area.

Step 5: Disposal Request and Pickup

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Do not allow hazardous waste to accumulate in the laboratory for an extended period.[5]

  • Complete any required waste disposal forms accurately and completely.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, open a window.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, contact your institution's EHS department or emergency response team immediately.

  • Contain (for small spills): If the spill is small and you are trained to handle it, wear the appropriate PPE. Use an inert, non-combustible absorbent material such as vermiculite or sand to contain and absorb the spilled chemical.[7]

  • Collect: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department, even if it is a minor incident.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Bromo-5-(2-fluoroethoxy)pyridine.

DisposalWorkflow start Start: Generation of 2-Bromo-5-(2-fluoroethoxy)pyridine Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe segregate Segregate Waste: Is it halogenated? ppe->segregate halogenated Collect in Designated 'Halogenated Organic Waste' Container segregate->halogenated Yes non_halogenated Collect in 'Non-Halogenated Organic Waste' Container segregate->non_halogenated No label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Date halogenated->label_container store Store Safely: - Sealed Container - Secondary Containment - Well-ventilated Area label_container->store request_pickup Request Waste Pickup from EHS store->request_pickup end_disposal End: Compliant Disposal by Licensed Facility request_pickup->end_disposal

Caption: Disposal workflow for 2-Bromo-5-(2-fluoroethoxy)pyridine.

Conclusion

The responsible management and disposal of 2-Bromo-5-(2-fluoroethoxy)pyridine are integral components of a safe and ethical research environment. By adhering to the procedures outlined in this guide, and by always consulting your institution's specific EHS protocols, you contribute to the protection of yourself, your colleagues, and the environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Karlsson, U., et al. (2002). PBCDD and PBCDF from incineration of waste-containing brominated flame retardants. PubMed, 110(5), 559-70. [Link]

  • Liljelind, P., et al. (2012). DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS. DiVA portal. [Link]

  • Bucknell University. WASTE MANAGEMENT. [Link]

  • Western Kentucky University. Hazardous & Regulated Waste Management Guide. [Link]

  • Zhang, M., et al. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]

  • Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. [Link]

  • University of British Columbia. (2018, February). Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • Van Caneghem, J., et al. (2013). Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

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